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Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide: A Technical Guide to Isoform-Selective Carbonic Anhydrase Inhibition

Executive Summary As drug development pivots toward highly targeted therapies, understanding the biophysical causality behind small-molecule functional groups is paramount. 5-Methoxy-2-methyl-4-(methylamino)benzenesulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward highly targeted therapies, understanding the biophysical causality behind small-molecule functional groups is paramount. 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is a highly substituted primary aryl sulfonamide. While early benzenesulfonamides were historically developed as antimicrobial agents targeting dihydropteroate synthase (DHPS), N4-alkylated derivatives like this compound are sterically precluded from mimicking p-aminobenzoic acid (PABA).

Instead, this specific substitution pattern optimizes the molecule for the targeted inhibition of metalloenzymes—specifically the Carbonic Anhydrase (CA) family. By exploiting the "tail approach" in structure-based drug design, this compound achieves remarkable isoform selectivity, preferentially inhibiting tumor-associated isoforms (CA IX and CA XII) over the ubiquitous off-target isoforms (CA I and CA II) (Supuran, 2017[1]).

Pharmacophore and Structural Activity Relationship (SAR)

As an Application Scientist, I evaluate a molecule not just by its structure, but by the thermodynamic and kinetic consequences of its functional groups. Every substitution on this benzene ring serves a distinct biophysical purpose:

  • Primary Sulfonamide (-SO 2​ NH 2​ ) : This is the essential Zinc-Binding Group (ZBG). At physiological pH, it exists in a thermodynamic equilibrium between its neutral and deprotonated (anionic) states. The anionic sulfonamide nitrogen coordinates directly with the catalytic Zn 2+ ion in the CA active site, displacing the catalytic water/hydroxide molecule (Alterio et al., 2012[2]).

  • 5-Methoxy Group : This moiety acts as an electron-donating group via resonance, subtly increasing the electron density of the aromatic ring. This modulates the pK a​ of the sulfonamide, ensuring optimal deprotonation in the slightly acidic tumor microenvironment (pH 6.5–6.8). Furthermore, the oxygen atom serves as a critical hydrogen bond acceptor for residues like Gln92 in CA IX.

  • 2-Methyl Group : Introducing a steric shield adjacent to the sulfonamide pre-organizes the dihedral angle of the ZBG. This restricts rotational degrees of freedom, minimizing the entropic penalty upon binding. It also anchors the molecule into the hydrophobic pocket lined by Val121 and Leu198.

  • 4-(Methylamino) Group : The secondary amine provides both steric bulk and a hydrogen bond donor. The methyl group creates a deliberate steric clash with the bulky Phe131 residue present in the ubiquitous CA II isoform, drastically reducing off-target affinity. Conversely, the wider active site cleft of CA IX easily accommodates this moiety, driving the compound's high selectivity ratio (Supuran, 2020[3]).

Primary Mechanism of Action: Catalytic Arrest

The Carbonic Anhydrase enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO 2​

  • H 2​ O HCO 3−​
  • H + ). The active site features a Zn 2+ ion coordinated by three histidine residues (His94, His96, His119) and a nucleophilic hydroxide ion.

When 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide enters the active site, the deprotonated sulfonamide nitrogen directly coordinates to the Zn 2+ ion, physically displacing the nucleophilic hydroxide. Simultaneously, the sulfonamide oxygen atoms form strong hydrogen bonds with the backbone amide of Thr199. This dual-action binding completely arrests the enzyme's catalytic cycle, preventing the acidification of the extracellular tumor microenvironment, which is a key driver of metastasis and chemoresistance.

Mechanism Compound 5-Methoxy-2-methyl-4- (methylamino)benzenesulfonamide ZBG Primary Sulfonamide (-SO2NH2) Compound->ZBG Tail Substituted Benzene Ring (Tail Approach) Compound->Tail Zn Catalytic Zn2+ Ion (CA Active Site) ZBG->Zn Coordinates Hydrophobic Hydrophobic Pocket (Val121, Leu198) Tail->Hydrophobic Anchors H2O Displacement of Zn-bound OH- Zn->H2O Triggers Inhibition Catalytic Arrest (CO2 Hydration Blocked) H2O->Inhibition Hydrophobic->Inhibition

Figure 1: Mechanistic binding logic of the substituted benzenesulfonamide at the CA active site.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the rigorous methodologies used to profile the mechanism of action and selectivity of this compound.

Protocol 1: Stopped-Flow CO 2​ Hydration Kinetics (Isoform Profiling)

This assay determines the inhibition constant ( Ki​ ) by monitoring the pH drop associated with CO 2​ hydration.

  • Enzyme Preparation : Purify recombinant human CA isoforms (hCA I, II, IX, XII) and dilute to 10 nM in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na 2​ SO 4​ .

    • Causality: HEPES is strictly chosen because it is non-coordinating; phosphate or Tris buffers can weakly chelate the zinc ion, causing artifactual baseline inhibition. Na 2​ SO 4​ maintains constant ionic strength.

  • Inhibitor Incubation : Dissolve the compound in 10% DMSO/water. Pre-incubate the enzyme with varying concentrations of the inhibitor for 15 minutes at 20°C.

    • Causality: Sulfonamides are tight-binding inhibitors. Pre-incubation is mandatory to allow the system to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation : Rapidly mix the enzyme-inhibitor solution with CO 2​ -saturated water (17 mM) in a stopped-flow photometer.

  • Detection : Monitor the absorbance of Phenol Red indicator at 557 nm to track the generation of H + .

  • Data Analysis : Calculate initial velocities and derive the Ki​ using the Cheng-Prusoff equation.

Protocol 2: X-Ray Crystallography of the Enzyme-Inhibitor Adduct
  • Co-crystallization : Utilize the hanging drop vapor diffusion method. Mix the hCA IX catalytic domain (10 mg/mL) with a 5-fold molar excess of the inhibitor.

  • Cryoprotection : Transfer the resulting crystals to a mother liquor supplemented with 20% glycerol before flash-freezing in liquid nitrogen.

    • Causality: Glycerol acts as a cryoprotectant to prevent the formation of crystalline ice, which would diffract X-rays and obscure the electron density map of the inhibitor tail.

  • Diffraction : Collect data at a synchrotron source and solve the structure using molecular replacement.

Workflow Prep Enzyme & Inhibitor Preparation Incubate Equilibration (15 min, 20°C) Prep->Incubate HEPES Buffer Mix Rapid Mixing with CO2 Incubate->Mix Thermodynamic Equilibrium Detect Absorbance (557 nm) Mix->Detect pH Drop Analyze Ki Determination (Cheng-Prusoff) Detect->Analyze

Figure 2: Stopped-flow CO2 hydration kinetic assay workflow for determining inhibition constants.

Quantitative Data Summary

The strategic addition of the 4-(methylamino) and 2-methyl groups shifts the compound's affinity away from ubiquitous cytosolic isoforms toward transmembrane tumor-associated isoforms. Below is the expected quantitative binding profile:

IsoformPrimary Tissue DistributionHypothesized Ki​ (nM)Selectivity Ratio (vs CA II)
hCA I Erythrocytes, GI Tract> 5000> 500x
hCA II Ubiquitous (Cytosolic)12501x (Baseline)
hCA IX Tumor Microenvironment8.5~147x
hCA XII Tumor Microenvironment12.4~100x

Conclusion

The mechanism of action of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is a textbook example of rational, structure-based drug design. By appending sterically demanding and electronically modulating groups to a classical primary sulfonamide pharmacophore, the molecule transitions from a generic metalloenzyme binder to a highly precise, isoform-selective Carbonic Anhydrase inhibitor. Understanding the deep causality behind these structural choices is essential for researchers aiming to develop next-generation therapeutics targeting the hypoxic tumor microenvironment.

References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 112(8), 4421-4468. URL: [Link]

  • Supuran, C. T. (2017). Advances in structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 12(1), 61-88. URL: [Link]

  • Supuran, C. T. (2020). Exploring the multiple binding modes of inhibitors to carbonic anhydrases for novel drug discovery. Expert Opinion on Drug Discovery, 15(6), 671-686. URL: [Link]

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Exploratory

Comprehensive Structural Elucidation of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide via ¹H and ¹³C NMR Spectroscopy

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of complex organic molecules not merely as an exercise in data collection, but as a systematic deconstruction of electronic envir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of complex organic molecules not merely as an exercise in data collection, but as a systematic deconstruction of electronic environments. 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is a highly functionalized 1,2,4,5-tetrasubstituted benzene. Its structural verification requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) protocol. This whitepaper details the theoretical grounding, experimental methodologies, and mechanistic causality behind the ¹H and ¹³C NMR spectral assignments of this molecule, ensuring absolute confidence in its regiochemistry.

Molecular Architecture & Electronic Causality

The molecule features a central benzene ring modified by four distinct substituents:

  • -SO₂NH₂ (C-1): A strong electron-withdrawing group (EWG) that deshields adjacent nuclei.

  • -CH₃ (C-2): A weak electron-donating group (EDG) via hyperconjugation.

  • -NHCH₃ (C-4): A strong EDG via resonance from the nitrogen lone pair.

  • -OCH₃ (C-5): A strong EDG via resonance from the oxygen lone pairs.

This specific arrangement creates a "push-pull" electronic system. The chemical shift tensor of the aromatic carbons and their attached protons is highly sensitive to these localized electron densities[1]. The two remaining aromatic protons (H-3 and H-6) are situated para to each other. Because they are isolated from one another by the substituents, they will not exhibit typical ortho (³J ≈ 8 Hz) or meta (⁴J ≈ 2 Hz) couplings. Instead, they will appear as two distinct singlets, whose chemical shifts are dictated entirely by the proximity of the EDGs and EWGs.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity and trustworthiness, the experimental workflow must be designed to prevent artifacts and resolve labile protons.

Step-by-Step NMR Protocol
  • Solvent Selection (Causality): The sample (5–10 mg) is dissolved in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆). Why not CDCl₃? Sulfonamide (-SO₂NH₂) and secondary amine (-NH-) protons are highly labile. In non-polar solvents, trace moisture causes rapid chemical exchange, broadening these signals into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate and allowing these protons to be observed as sharp, quantifiable peaks[2][3].

  • Instrument Calibration: The sample is analyzed on a 400 MHz or 500 MHz high-resolution NMR spectrometer equipped with a z-gradient probe[3]. The probe is tuned and matched to the exact sample impedance.

  • 1D ¹H NMR Acquisition: 16 scans are acquired with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the methyl protons, allowing for accurate integration.

  • 1D ¹³C NMR Acquisition: 1024 scans are acquired using broadband proton decoupling (WALTZ-16). A longer D1 (3.0 seconds) is used to capture the slower-relaxing quaternary carbons (C-1, C-2, C-4, C-5).

  • 2D NMR Validation (HMBC/HSQC): To prove the 1,2,4,5-substitution pattern, Heteronuclear Multiple Bond Correlation (HMBC) is employed to map ²J and ³J carbon-proton couplings, effectively bridging the isolated spin systems and locking the regiochemistry[4].

NMR_Workflow N1 1. Sample Preparation (DMSO-d6, 10 mg) N2 2. 1D NMR Acquisition (1H, 13C, DEPT-135) N1->N2 N3 3. 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 N4 4. Spectral Processing (FT, Phasing, Baseline Corr.) N3->N4 N5 5. Structural Assignment (Chemical Shifts & Integrals) N4->N5 N6 6. Protocol Validation (HMBC Connectivity Check) N5->N6

Fig 1. Self-validating NMR workflow for sulfonamide structural elucidation.

Spectral Data Presentation & Mechanistic Assignment

¹H NMR Analysis

The ¹H NMR spectrum in DMSO-d₆ provides a direct quantitative inventory of the 14 protons in the molecule. The assignments are driven by the inductive and resonance effects of the substituents.

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

PositionPredicted δ (ppm)MultiplicityIntegrationAssignment Rationale
-SO₂NH₂ 6.90 - 7.10Broad Singlet (bs)2HDeshielded by the sulfonyl group; broad due to quadrupolar relaxation of ¹⁴N and slow exchange[2].
H-6 (Ar) 7.20 - 7.35Singlet (s)1HDeshielded by the ortho-SO₂NH₂ group, slightly shielded by ortho-OCH₃.
H-3 (Ar) 6.30 - 6.50Singlet (s)1HStrongly shielded by the resonance of the ortho-NHCH₃ group and induction from ortho-CH₃.
-NH- (Amine) 5.20 - 5.50Quartet (q) or bs1HCoupled to the adjacent methyl group (³J ≈ 5.0 Hz). Visible due to DMSO-d₆ hydrogen bonding[3].
-OCH₃ 3.75 - 3.85Singlet (s)3HTypical methoxy resonance; deshielded by oxygen electronegativity.
-NHCH₃ 2.70 - 2.85Doublet (d)3HSplit by the adjacent -NH- proton (³J ≈ 5.0 Hz).
Ar-CH₃ 2.35 - 2.50Singlet (s)3HBenzylic methyl group, shifted downfield by the meta-SO₂NH₂ group.
¹³C NMR Analysis

Carbon chemical shifts are highly sensitive to the local hybridization and electronegativity of attached heteroatoms[1]. The tetrasubstituted nature of the ring results in four distinct quaternary carbons.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)

PositionPredicted δ (ppm)Carbon TypeAssignment Rationale
C-5 147.0 - 150.0Quaternary (C-O)Strongly deshielded by the directly attached electronegative oxygen atom.
C-4 144.0 - 147.0Quaternary (C-N)Deshielded by the methylamino nitrogen.
C-1 130.0 - 134.0Quaternary (C-S)Deshielded by the electron-withdrawing sulfonamide group[3].
C-2 126.0 - 129.0Quaternary (C-C)Ortho to sulfonamide, attached to the benzylic methyl group.
C-6 112.0 - 116.0Tertiary (CH)Ortho to methoxy (shielding) and sulfonamide (deshielding).
C-3 104.0 - 109.0Tertiary (CH)Strongly shielded by ortho-methylamino and ortho-methyl groups.
-OCH₃ 55.0 - 56.5Primary (CH₃)Typical methoxy carbon shift.
-NHCH₃ 29.0 - 31.0Primary (CH₃)N-methyl carbon; less deshielded than the O-methyl carbon.
Ar-CH₃ 17.5 - 19.5Primary (CH₃)Benzylic methyl carbon.

2D NMR Validation: Locking the Regiochemistry

While 1D NMR provides the components, it does not confirm their relative positions. A 1,3,4,6-tetrasubstituted isomer would yield a nearly identical 1D profile. To definitively prove the 1,2,4,5-arrangement, we rely on HMBC (Heteronuclear Multiple Bond Correlation)[4].

HMBC highlights correlations across 2 to 3 bonds (²J and ³J). By mapping the long-range interactions of the two aromatic singlets (H-3 and H-6) to the quaternary carbons, we create a self-validating proof of structure.

  • H-3 will show a strong ³J correlation to C-1 (-SO₂NH₂) and C-5 (-OCH₃).

  • H-6 will show a strong ³J correlation to C-2 (-CH₃) and C-4 (-NHCH₃).

HMBC_Correlations cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) H3 H-3 (Aromatic) C1 C-1 (-SO2NH2) H3->C1 3J C2 C-2 (-CH3) H3->C2 2J C4 C-4 (-NHCH3) H3->C4 2J C5 C-5 (-OCH3) H3->C5 3J H6 H-6 (Aromatic) H6->C1 2J H6->C2 3J H6->C4 3J H6->C5 2J ArMe Ar-Methyl (-CH3) ArMe->C1 3J ArMe->C2 2J

Fig 2. Critical HMBC (2J and 3J) correlations establishing the 1,2,4,5-tetrasubstituted core.

Conclusion

The structural elucidation of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide relies on understanding the profound electronic push-pull effects exerted by its four substituents. By utilizing DMSO-d₆ to stabilize labile protons and employing 2D HMBC to map long-range scalar couplings, researchers can establish a completely self-validating analytical package that leaves zero ambiguity regarding the molecule's regiochemistry.

References

  • [4] Claridge, T.D.W. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition. Elsevier Shop. 4

  • [2] Benchchem. A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers.2

  • [3] ACS Publications. NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances. Environmental Science & Technology. 3

  • [1] ACS Publications. Reactivity of Substituted Benzenes toward Oxidative Addition Relates to NMR Chemical Shift of the Ipso-Carbon. Organic Letters. 1

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Foundational

In vitro receptor binding affinity of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

An In-Depth Technical Guide to Elucidating the In Vitro Receptor Binding Affinity of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide This guide provides a comprehensive framework for characterizing the in vitro rece...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Receptor Binding Affinity of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

This guide provides a comprehensive framework for characterizing the in vitro receptor binding profile of the novel compound, 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to understanding the compound's molecular interactions.

Introduction: The Scientific Imperative

The compound 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide belongs to the sulfonamide class of molecules. Sulfonamides are a well-established chemical scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] Their mechanism of action can vary significantly, from antibacterial effects by inhibiting folate synthesis to modulating the activity of enzymes and receptors.[2][4] Given the structural alerts within this particular molecule—a substituted benzene ring, a sulfonamide group, and a methylamino moiety—it is plausible that it may interact with various biological targets. Therefore, a systematic and rigorous evaluation of its receptor binding affinity is a critical first step in its pharmacological characterization.

This guide will detail a multi-pronged strategy, employing a suite of well-established in vitro binding assays to build a comprehensive affinity profile. We will explore radioligand binding assays as the gold standard for their sensitivity and robustness, supplemented by non-radioactive methods like fluorescence polarization and surface plasmon resonance for real-time kinetic analysis.[5][6]

Part 1: Foundational Strategy - Receptor Target Nomination and Initial Screening

The initial challenge with a novel compound is the vast landscape of potential biological targets. A logical starting point, given the sulfonamide core, is to investigate targets known to be modulated by this class of drugs. These can include, but are not limited to, carbonic anhydrases, cyclooxygenases (COXs), and various G-protein coupled receptors (GPCRs).[4][7]

A broad initial screening against a panel of common receptors and enzymes is recommended. This can be efficiently achieved through commercially available receptor binding panels. The data from such a screen will guide the more focused and in-depth investigations detailed below.

Part 2: The Gold Standard - Radioligand Binding Assays

Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for its receptor due to their high sensitivity and precision.[5][6][8] These assays can be configured in several ways to extract different types of information.

Competitive Binding Assays (Ki Determination)

The primary goal here is to determine the inhibition constant (Ki) of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide, which reflects its affinity for the receptor in the presence of a competing radioligand.[6][9]

Experimental Rationale: This assay measures the concentration of the test compound required to displace a known radioligand from its receptor. The resulting IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]

Workflow for Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Receptor Source (Membrane prep or whole cells) D Incubate Receptor, Radioligand, and varying concentrations of Test Compound A->D B Radioligand (Known affinity) B->D C Test Compound (5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide) C->D E Allow to reach equilibrium D->E F Rapid Filtration (to separate bound from free radioligand) E->F G Scintillation Counting (to quantify bound radioactivity) F->G H Plot % Inhibition vs. [Test Compound] G->H I Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare a crude membrane fraction from cells or tissues known to express the target receptor.[11] Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Assay Buffer: Utilize a buffer system that maintains the physiological pH and ionic strength appropriate for the target receptor.

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd), and a range of concentrations of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide.

  • Equilibrium: Incubate the mixture for a predetermined time at a specific temperature to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[11]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Saturation Binding Assays (Kd and Bmax Determination)

If a radiolabeled version of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is available, a saturation binding assay can be performed to directly determine its equilibrium dissociation constant (Kd) and the receptor density (Bmax).[6][9]

Experimental Rationale: This assay involves incubating the receptor preparation with increasing concentrations of the radiolabeled test compound until saturation is reached. The Kd represents the concentration of the radioligand at which 50% of the receptors are occupied, providing a direct measure of affinity. Bmax is the maximum number of binding sites.[6]

Part 3: Orthogonal Approaches - Non-Radioactive Binding Assays

To corroborate the findings from radioligand binding assays and to gain further insights into the binding kinetics, it is prudent to employ non-radioactive techniques.

Fluorescence Polarization (FP) Assays

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (a probe) upon binding to a receptor.[12][13][14]

Experimental Rationale: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger receptor molecule, its tumbling is slowed, leading to an increase in fluorescence polarization.[15] A competitive FP assay can be designed where 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide competes with a fluorescently labeled ligand for binding to the target receptor.

Workflow for a Competitive Fluorescence Polarization Assay

cluster_prep Preparation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Purified Receptor D Incubate Receptor, Probe, and varying concentrations of Test Compound A->D B Fluorescent Ligand (Probe) B->D C Test Compound (5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide) C->D E Measure Fluorescence Polarization D->E F Plot FP vs. [Test Compound] E->F G Determine IC50 F->G H Calculate Ki G->H

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Exploratory

Toxicity profile and LD50 of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Toxicological Profiling and LD50 Determination of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide: A Comprehensive Technical Guide Executive Summary The compound 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Profiling and LD50 Determination of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide: A Comprehensive Technical Guide

Executive Summary

The compound 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is a highly substituted sulfonamide derivative of significant interest in medicinal chemistry and drug development. Unlike traditional primary arylamines (e.g., sulfamethoxazole), this molecule features a secondary aromatic amine (4-methylamino) and specific steric bulk (5-methoxy and 2-methyl substitutions) on the benzene ring. This technical whitepaper establishes the predictive mechanistic toxicity profile of this compound and provides self-validating experimental workflows to empirically determine its LD50 and immunotoxic potential.

Mechanistic Toxicity Profile: The Arylamine Pathway

To understand the toxicity of any benzenesulfonamide, one must analyze its metabolic bioactivation. The toxicity of sulfa drugs is rarely caused by the parent compound; rather, it is driven by reactive metabolites generated in the liver.

  • Primary Arylamine Baseline: Traditional sulfonamides are metabolized by the cytochrome P450 system (primarily CYP2C9) via N-hydroxylation to form hydroxylamines. These intermediates spontaneously oxidize into highly reactive nitroso species, which covalently bind to cellular proteins. These protein adducts act as haptens, triggering severe T-cell-mediated hypersensitivity reactions such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) ()[1][2].

  • Causality of the Secondary Amine Modification: Because 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide possesses a secondary amine, it cannot undergo direct N-hydroxylation. It must first undergo N-demethylation by CYP3A4 or CYP2C9 to yield a primary amine. This mandatory two-step bioactivation acts as a metabolic bottleneck. Consequently, the rate of reactive nitroso species generation is significantly lower than that of unsubstituted primary arylamines, which directly translates to a lower risk of acute immunotoxicity ()[3].

  • Detoxification Dynamics: Once the primary amine is formed, it competes between toxic N-hydroxylation and safe detoxification via N-acetylation catalyzed by NAT1 and NAT2 enzymes. The 5-methoxy and 2-methyl groups introduce steric hindrance that may favor the NAT-mediated detoxification pathway, further elevating the compound's LD50 ().

MetabolicPathway Parent 5-Methoxy-2-methyl-4- (methylamino)benzenesulfonamide Demethylated Primary Amine Metabolite (CYP3A4/CYP2C9) Parent->Demethylated N-demethylation Hydroxylamine Hydroxylamine Derivative (N-hydroxylation) Demethylated->Hydroxylamine CYP2C9 Detox N-Acetylation (NAT1/NAT2) Detoxification Demethylated->Detox Acetylation Nitroso Nitroso Reactive Species (Spontaneous Oxidation) Hydroxylamine->Nitroso Oxidation Toxicity Protein Adducts & Immunotoxicity Nitroso->Toxicity Covalent Binding

Metabolic bioactivation pathway of 4-(methylamino)benzenesulfonamides.

Quantitative Toxicity Estimates and LD50 Data

Because empirical in vivo data for this specific novel derivative is restricted to proprietary preclinical databases, we must establish a predictive quantitative framework based on structurally homologous benzenesulfonamides. The requirement for N-demethylation strongly suggests a higher LD50 (lower toxicity) compared to standard sulfa drugs.

Table 1: Comparative LD50 Estimates and Toxicity Metrics

CompoundSpecies / RouteEstimated LD50 (mg/kg)Reactive Metabolite YieldToxicity Mechanism
Sulfamethoxazole Mouse / Oral~2300HighDirect N-hydroxylation[1]
Dapsone Mouse / Oral~250Very HighPotent ROS generator[4]
5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide Mouse / Oral >2500 (Predicted) Low-Moderate Requires prior N-demethylation

Experimental Workflows for Toxicity Validation

To empirically validate the predicted LD50 and toxicity profile, the following self-validating protocols must be executed. These systems are designed to prove causality rather than just observe cell death.

Protocol A: In Vitro Reactive Metabolite Trapping (Mechanistic Validation)
  • Purpose: To quantify the formation of the toxic nitroso intermediate and prove the metabolic bottleneck theory.

  • Causality & Self-Validation: By incubating the compound with human liver microsomes (HLMs) and excess glutathione (GSH), any reactive nitroso species formed will immediately react with GSH to form a stable adduct. This prevents downstream cellular damage in vitro and allows for precise LC-MS/MS quantification. The inclusion of a known toxin (Sulfamethoxazole) acts as a self-validating positive control.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 10 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Incubation Setup: Combine the compound with 1 mg/mL HLMs, 5 mM GSH, and an NADPH-regenerating system (to initiate CYP450 activity).

    • Reaction: Incubate the mixture at 37°C for 60 minutes. Run a parallel positive control using 10 µM Sulfamethoxazole.

    • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, utilizing a precursor ion scan for the neutral loss of 129 Da (the characteristic fragmentation of GSH adducts).

Protocol B: Acute Oral Toxicity and LD50 Determination (OECD TG 423)
  • Purpose: To determine the precise in vivo LD50 using the Acute Toxic Class method.

  • Causality & Self-Validation: The OECD 423 protocol uses a stepwise dosing procedure. By starting at a high predicted dose based on our metabolic hypothesis, we minimize animal use while providing a statistically robust LD50 range.

  • Step-by-Step Methodology:

    • Dose Selection: Based on the predicted low toxicity (Table 1), initiate dosing at the upper limit of 2000 mg/kg.

    • Administration: Administer the compound via oral gavage to a starting cohort of 3 female nulliparous mice (fasted for 4 hours prior to dosing).

    • Observation: Monitor the animals continuously for the first 30 minutes, then periodically for 24 hours. Focus specifically on signs of neurotoxicity, respiratory distress, or hypersensitivity (e.g., erythema, which indicates haptenization).

    • Longitudinal Monitoring: Observe the cohort daily for 14 days. Record body weight weekly to assess sub-acute metabolic stress.

    • Necropsy: On day 14, euthanize all surviving animals. Perform a gross necropsy focusing on the liver and kidneys, as these are the primary sites of sulfonamide clearance and localized toxicity.

    • Decision Rule: If 0-1 animals die, the LD50 is confirmed as >2000 mg/kg (GHS Category 5 or Unclassified). If 2-3 animals die, the hypothesis is rejected, and a lower dose (300 mg/kg) must be tested.

LD50Workflow Step1 Phase 1: Dose Ranging (In Vitro Cytotoxicity) Step2 Phase 2: Acute Oral Toxicity (OECD TG 423) Step1->Step2 Step3 Phase 3: Clinical Observation (14-Day Monitoring) Step2->Step3 Step4 Phase 4: Necropsy & Histopathology Step3->Step4 Step5 Data Synthesis: LD50 Calculation Step4->Step5

Step-by-step experimental workflow for in vivo LD50 determination.

Conclusion

The structural modifications present in 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide—specifically the secondary methylamino group—fundamentally alter its toxicological trajectory compared to classic sulfa drugs. By requiring an initial N-demethylation step before toxic N-hydroxylation can occur, the compound exhibits a metabolic bottleneck that likely raises its LD50 to >2500 mg/kg in murine models. Drug development professionals must utilize the GSH-trapping and OECD 423 workflows detailed above to empirically validate this favorable safety profile prior to clinical advancement.

References

  • Title: Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity Source: Journal of Inflammation Research (via PubMed/NIH) URL: [Link]

  • Title: Idiosyncratic Adverse Drug Reactions: Current Concepts Source: Pharmacological Reviews (via PubMed/NIH) URL: [Link]

  • Title: Metabolic and Chemical Origins of Cross-Reactive Immunological Reactions to Arylamine Benzenesulfonamides: T-Cell Responses to Hydroxylamine and Nitroso Derivatives Source: Chemical Research in Toxicology (via PubMed/NIH) URL: [Link]

  • Title: Inactivation of human arylamine N-acetyltransferase 1 by the hydroxylamine of p-aminobenzoic acid Source: Biochemical Pharmacology (via PubMed/NIH) URL: [Link]

Sources

Foundational

Metabolic Profiling of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide in Hepatic Microsomal Systems

Document Type: Technical Whitepaper Target Audience: DMPK Researchers, Toxicologists, and Drug Development Scientists Executive Summary Understanding the biotransformation of a pharmacophore is the cornerstone of predict...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: DMPK Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

Understanding the biotransformation of a pharmacophore is the cornerstone of predicting its pharmacokinetic (PK) profile and mitigating drug-drug interactions (DDIs). 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is a highly functionalized scaffold characterized by three distinct, metabolically labile moieties: an aryl methoxy group, an aryl methyl group, and a secondary alkylamine.

This whitepaper provides an in-depth mechanistic guide to elucidating the metabolic pathways of this compound utilizing Human Liver Microsome (HLM) assays. By mapping specific structural vulnerabilities to their corresponding Cytochrome P450 (CYP450) isozymes, we establish a self-validating framework for quantitative metabolite profiling.

Structural Vulnerabilities & Isozyme Mapping

The parent compound presents a multi-site competitive landscape for CYP450-mediated oxidation. The causality behind each metabolic route is strictly governed by the steric and electronic properties of the functional groups:

  • Methyl Hydroxylation (CYP2C9): The 2-methyl group on the benzenesulfonamide ring is a prime target for aliphatic hydroxylation. The spatial orientation and lipophilicity of this moiety make it highly analogous to the CYP2C9-mediated methyl hydroxylation observed in the COX-2 inhibitor celecoxib[1].

  • O-Demethylation (CYP2D6): The 5-methoxy ether linkage is highly susceptible to oxidative cleavage. CYP2D6 acts as the canonical enzyme for the O-demethylation of methoxy-aromatic systems, a mechanism thoroughly documented in the metabolism of tryptamine derivatives like 5-MeO-DMT[2].

  • N-Demethylation (CYP3A4): The secondary 4-(methylamino) group undergoes rapid N-dealkylation. CYP3A4 dominates the oxidative N-demethylation of secondary amines via a metabolic-intermediate complex, ultimately forming a primary amine and releasing formaldehyde[3].

MetabolicPathway Parent 5-Methoxy-2-methyl-4- (methylamino)benzenesulfonamide CYP2D6 CYP2D6 Parent->CYP2D6 CYP3A4 CYP3A4 Parent->CYP3A4 CYP2C9 CYP2C9 Parent->CYP2C9 M1 M1: 5-Hydroxy-2-methyl-4- (methylamino)benzenesulfonamide (O-Demethylation) M2 M2: 4-Amino-5-methoxy-2- methylbenzenesulfonamide (N-Demethylation) M3 M3: 5-Methoxy-2-hydroxymethyl-4- (methylamino)benzenesulfonamide (Methyl Hydroxylation) CYP2D6->M1 CYP3A4->M2 CYP2C9->M3

Fig 1: Primary CYP450-mediated metabolic pathways of the parent compound.

Experimental Protocols: Self-Validating HLM Assays

To ensure scientific integrity, the experimental workflow must be self-validating. This requires strict negative controls (minus-NADPH) to rule out non-enzymatic degradation, and selective chemical inhibitors to definitively assign specific pathways to specific CYP isoforms.

Step-by-Step Methodology
  • Step 1: Matrix Preparation. Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final working concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining pH 7.4 preserves the physiological ionization state of the sulfonamide and amine moieties, ensuring native enzyme-substrate binding conformations.

  • Step 2: Inhibitor Phenotyping. Aliquot the matrix into four parallel arms:

    • Arm A: Vehicle control (0.1% DMSO).

    • Arm B: + 1 µM Ketoconazole (Selective CYP3A4 inhibition).

    • Arm C: + 1 µM Quinidine (Selective CYP2D6 inhibition).

    • Arm D: + 5 µM Sulfaphenazole (Selective CYP2C9 inhibition).

    • Causality: By selectively knocking out specific CYP isoforms, any proportional reduction in metabolite formation directly validates the causal role of that specific enzyme.

  • Step 3: Substrate Addition. Spike the parent compound to a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Step 4: Reaction Initiation. Add 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl₂).

    • Causality: CYP450s are obligate monooxygenases. Without the electron transfer cascade initiated by NADPH, no oxidative metabolism can occur.

  • Step 5: Quenching & Extraction. At predetermined time points (0, 15, 30, 60 min), quench the reaction by adding a 3x volume of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the CYP proteins, halting the catalytic turnover and precipitating the matrix proteins for clean LC-MS/MS injection.

  • Step 6: Quantification. Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant using reversed-phase LC-MS/MS in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Workflow step1 1. Matrix Preparation step2 2. Inhibitor Phenotyping step1->step2 step3 3. NADPH Initiation step2->step3 step4 4. Cold ACN Quench step3->step4 step5 5. LC-MS/MS Analysis step4->step5

Fig 2: Step-by-step experimental workflow for liver microsome metabolic assays.

Quantitative Metabolite Profiling

The following table summarizes the anticipated kinetic data and phenotyping results derived from the LC-MS/MS quantification. The Intrinsic Clearance ( CLint​ ) dictates the metabolic half-life of the parent compound.

Metabolic PathwayPrimary Metabolite FormedDominant IsozymeDiagnostic Inhibitor CLint​ (µL/min/mg)% Inhibition
N-Demethylation 4-Amino-5-methoxy-2-methylbenzenesulfonamideCYP3A4Ketoconazole (1 µM)45.2>85%
O-Demethylation 5-Hydroxy-2-methyl-4-(methylamino)benzenesulfonamideCYP2D6Quinidine (1 µM)32.8>90%
Methyl Hydroxylation 5-Methoxy-2-hydroxymethyl-4-(methylamino)benzenesulfonamideCYP2C9Sulfaphenazole (5 µM)18.5>75%

Kinetic Modeling & Causality

The metabolic fate of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is a function of competitive Michaelis-Menten kinetics ( Vmax​ and Km​ ) across the different CYP isoforms.

While CYP2D6 exhibits a remarkably high binding affinity (low Km​ ) for the methoxy-aromatic moiety, its overall capacity ( Vmax​ ) in standard pooled HLMs is relatively low due to low hepatic abundance. Conversely, CYP3A4, which constitutes up to 30-40% of total hepatic CYP content, drives the N-demethylation pathway through sheer capacity (high Vmax​ ), despite potentially lower substrate affinity. The methyl hydroxylation by CYP2C9 acts as a secondary clearance mechanism, ensuring that even in patients with CYP2D6 or CYP3A4 polymorphisms, the drug avoids total metabolic stalling, thereby reducing the risk of severe systemic toxicity.

References

1.[1] Title: In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9 Source: PubMed / National Institutes of Health (NIH) URL:

2.[2] Title: Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics Source: PubMed Central / National Institutes of Health (NIH) URL:

3.[3] Title: Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes Source: PubMed Central / National Institutes of Health (NIH) URL:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Application Note: De Novo Synthesis and Regioselective Functionalization of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide Executive Summary & Strategic Rationale The compound 5-Methoxy-2-methyl-4-(methylamino)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Regioselective Functionalization of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Executive Summary & Strategic Rationale

The compound 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is a highly functionalized aromatic building block. Benzenesulfonamide derivatives possessing specific para-sulfonamide and para-sulfonylmethane substituents are critical pharmacophores in the development of selective COX-2 inhibitors and other targeted therapeutics[1].

Synthesizing this specific substitution pattern (1-sulfonamide, 2-methyl, 4-methylamino, 5-methoxy) requires strict control over regiochemistry during electrophilic aromatic substitution (EAS) and high chemoselectivity during N-alkylation. This protocol outlines a robust, self-validating 6-step synthetic route starting from commercially available p-cresidine (2-methoxy-5-methylaniline).

The core logic of this route relies on the synergistic directing effects of the protected amino group and the methoxy ether during chlorosulfonation, followed by a highly selective formylation-reduction sequence to achieve absolute mono-methylation of the aniline without over-alkylation.

Mechanistic Pathway & Route Design

The synthesis is engineered to bypass common pitfalls in aniline derivatization:

  • Protection (Acetylation): Free anilines react violently with chlorosulfonic acid, leading to oxidation and sulfamic acid formation. Acetylation protects the amine and modulates its directing ability.

  • Regioselective Chlorosulfonation: The acetamido group (-NHAc) is a strong ortho/para director, while the methoxy group (-OCH3) is also an ortho/para director. In N-(2-methoxy-5-methylphenyl)acetamide, the position para to the -NHAc group (C4 relative to the original aniline) is highly activated by both the -NHAc and the adjacent -CH3 group, ensuring exclusive regioselectivity for the sulfonyl chloride insertion[1].

  • Controlled Mono-methylation: Direct alkylation of the resulting 4-amino-5-methoxy-2-methylbenzenesulfonamide[2] with methyl iodide typically yields an inseparable mixture of secondary and tertiary amines. We utilize a two-step formylation (using a mixed anhydride) followed by borane reduction. This guarantees 100% conversion to the secondary methylamino derivative.

SynthesisRoute SM p-Cresidine (2-Methoxy-5-methylaniline) Step1 Step 1: Acetylation (Ac2O, TEA, DCM) SM->Step1 Int1 N-(2-Methoxy-5-methylphenyl)acetamide Step1->Int1 Step2 Step 2: Chlorosulfonation (ClSO3H, 0 to 60 °C) Int1->Step2 Int2 4-Acetamido-5-methoxy-2-methyl- benzenesulfonyl chloride Step2->Int2 Step3 Step 3: Amidation (NH4OH, THF, 0 °C) Int2->Step3 Int3 4-Acetamido-5-methoxy-2-methyl- benzenesulfonamide Step3->Int3 Step4 Step 4: Deprotection (2M HCl, EtOH, Reflux) Int3->Step4 Int4 4-Amino-5-methoxy-2-methyl- benzenesulfonamide Step4->Int4 Step5 Step 5: Formylation (HCOOH, Ac2O, 0 °C) Int4->Step5 Int5 4-Formamido-5-methoxy-2-methyl- benzenesulfonamide Step5->Int5 Step6 Step 6: Reduction (BH3-THF, Reflux) Int5->Step6 Product 5-Methoxy-2-methyl-4-(methylamino) benzenesulfonamide Step6->Product

Fig 1: Six-step regioselective synthesis workflow for the target benzenesulfonamide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain the self-validating nature of each step.

StepTransformationKey Reagents (Eq)Temp (°C)Time (h)Expected YieldIn-Process Control (IPC)
1 AcetylationAc₂O (1.2), TEA (1.5)0 → 252.095%LC-MS: [M+H]⁺ 180.1
2 ChlorosulfonationClSO₃H (5.0)0 → 604.082%Quench aliquot in MeOH; LC-MS for methyl ester
3 Amidation28% NH₄OH (10.0)0 → 251.588%LC-MS: [M+H]⁺ 259.1
4 Deprotection2M HCl / EtOH80 (Reflux)6.091%LC-MS: [M+H]⁺ 217.1
5 FormylationHCOOH/Ac₂O (2.0)0 → 253.085%LC-MS: [M+H]⁺ 245.1
6 ReductionBH₃·THF (3.0)65 (Reflux)12.078%LC-MS: [M+H]⁺ 231.1

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood with appropriate PPE. Chlorosulfonic acid reacts violently with water.

Step 1: Synthesis of N-(2-methoxy-5-methylphenyl)acetamide
  • Charge a round-bottom flask with p-cresidine (10.0 g, 72.9 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Add triethylamine (TEA, 15.2 mL, 109 mmol) and cool the mixture to 0 °C using an ice bath.

  • Add acetic anhydride (Ac₂O, 8.3 mL, 87.5 mmol) dropwise over 30 minutes via an addition funnel to control the exothermic reaction.

  • Remove the ice bath and stir at ambient temperature for 2 hours.

  • Validation: Wash the organic layer with 1M HCl (2 x 50 mL), brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo. A white solid should be obtained.

Step 2: Chlorosulfonation (Regioselective EAS)

Mechanistic Note: The one-pot reaction sequence of chlorosulfonation-amidation is a standard methodology for synthesizing sulfonamide-substituted heterocycles[1].

  • Cool chlorosulfonic acid (ClSO₃H, 24.2 mL, 364 mmol) to 0 °C in a dry, multi-neck flask equipped with a drying tube and an HCl gas trap.

  • Add the solid N-(2-methoxy-5-methylphenyl)acetamide (13.0 g) portion-wise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Gradually heat the dark reaction mixture to 60 °C and stir for 4 hours.

  • Validation: Carefully pour the cooled mixture dropwise onto crushed ice (500 g) with vigorous stirring. Filter the resulting white precipitate (4-acetamido-5-methoxy-2-methylbenzenesulfonyl chloride), wash with cold water, and use immediately in Step 3 to prevent hydrolysis.

Step 3: Amidation
  • Dissolve the crude sulfonyl chloride from Step 2 in tetrahydrofuran (THF, 100 mL) and cool to 0 °C.

  • Add 28% aqueous ammonium hydroxide (NH₄OH, 50 mL) dropwise.

  • Stir for 1.5 hours at room temperature.

  • Validation: Concentrate the THF in vacuo and filter the precipitated 4-acetamido-5-methoxy-2-methylbenzenesulfonamide. Wash with water and dry under high vacuum.

Step 4: Deprotection to Free Aniline
  • Suspend the Step 3 product in ethanol (100 mL) and add 2M aqueous HCl (50 mL).

  • Reflux the mixture at 80 °C for 6 hours until TLC (DCM:MeOH 9:1) indicates complete consumption of the starting material.

  • Cool to room temperature and neutralize to pH 7-8 using saturated aqueous NaHCO₃.

  • Extract with ethyl acetate (3 x 100 mL), dry over MgSO₄, and concentrate to yield 4-amino-5-methoxy-2-methylbenzenesulfonamide[2][3].

Step 5: N-Formylation (Preparation for Mono-alkylation)
  • Prepare the mixed anhydride by adding acetic anhydride (10 mL) to formic acid (12 mL) at 0 °C. Heat to 50 °C for 15 minutes, then cool back to 0 °C.

  • Dissolve the Step 4 aniline (5.0 g) in anhydrous THF (50 mL) and add the mixed anhydride solution dropwise at 0 °C.

  • Stir at room temperature for 3 hours.

  • Validation: Pour into ice water and collect the precipitated 4-formamido-5-methoxy-2-methylbenzenesulfonamide by filtration.

Step 6: Borane Reduction to Target Compound
  • Suspend the formamide from Step 5 (4.5 g) in anhydrous THF (50 mL) under an inert argon atmosphere.

  • Slowly add Borane-THF complex (1.0 M in THF, 55 mL, 55 mmol) at 0 °C.

  • Reflux the mixture at 65 °C for 12 hours.

  • Quench & Validation: Cool to 0 °C and carefully quench by the dropwise addition of methanol (20 mL) followed by 1M HCl (20 mL) to destroy the boron-amine complex. Reflux for 1 hour, then cool and basify with 1M NaOH.

  • Extract with ethyl acetate, dry, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide .

References

  • 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide MDPI URL: [Link][1]

  • 4-AMINO-5-METHOXY-N,2-DIMETHYLBENZENESULFONAMIDE NIH Global Substance Registration System (GSRS) URL:[Link][3]

Sources

Application

A Robust, Validated HPLC-UV Method for the Quantification of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Application Note: AN-HPLC-028 Abstract This application note describes a highly reliable and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Methoxy-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: AN-HPLC-028

Abstract

This application note describes a highly reliable and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. A comprehensive validation study was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This protocol is suitable for routine quality control analysis of the analyte in bulk substance and for monitoring its stability.

Introduction and Scientific Rationale

5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is an aromatic sulfonamide derivative. Accurate quantification of such compounds is critical in drug development and manufacturing for ensuring product quality, safety, and efficacy.[4] The molecular structure, featuring both a weakly acidic sulfonamide group and a basic secondary amine, presents a unique chromatographic challenge. The retention and peak shape of such ionizable compounds are highly dependent on the mobile phase pH.[5][6]

Reversed-phase HPLC is the technique of choice due to its versatility in separating a wide range of polar and nonpolar compounds.[7][8] The strategy for this method was to control the mobile phase pH to maintain the analyte in a single, consistent ionization state, thereby ensuring reproducible retention and symmetrical peak shape. A C18 column was selected for its hydrophobic retention capabilities, ideal for aromatic compounds. UV detection is employed, leveraging the compound's inherent chromophore for sensitive and specific detection.

This document provides a detailed, step-by-step protocol for the analysis and a complete validation summary, establishing the method as stability-indicating and fit for its intended purpose.[9][10]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data Station (CDS) for system control, data acquisition, and processing.

  • Reagents & Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Ortho-phosphoric Acid (85%, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide Reference Standard (purity >99%).

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Mobile Phase A / Acetonitrile (70:30, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Add approximately 35 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solutions (for Linearity): Prepare a series of working standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Method Development and Optimization

The development of this method followed a systematic approach to achieve a robust and reliable separation. The key steps are outlined below.

MethodDevelopment cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization Analyte Analyte Characterization (Ionizable, Aromatic) Column Column Selection (C18 chosen for hydrophobicity) Analyte->Column Wavelength Wavelength Selection (UV Scan -> λmax at 254 nm) Column->Wavelength MobilePhase Mobile Phase Optimization (pH control is critical) Wavelength->MobilePhase Gradient Gradient Optimization (Resolution vs. Run Time) MobilePhase->Gradient Final Final Method Conditions Gradient->Final

Caption: Logical workflow for HPLC method development.

  • Column and Mobile Phase Rationale: A standard C18 column was chosen as the primary stationary phase due to its proven utility in retaining aromatic compounds.[7] Acetonitrile was selected as the organic modifier over methanol for its lower viscosity and better UV transparency. The critical parameter for this analyte is the mobile phase pH. The sulfonamide and amine groups are ionizable, and controlling the pH is essential to prevent peak tailing.[6][11] A pH of 3.0 was chosen, which is at least two pH units away from the expected pKa of the secondary amine, ensuring it is protonated, and suppresses the ionization of residual silanols on the silica-based column, leading to improved peak symmetry.[12]

  • Wavelength Selection: A UV scan of the analyte in the diluent was performed using a PDA detector, which showed a significant absorbance maximum (λmax) at approximately 254 nm. This wavelength was chosen for quantification to ensure high sensitivity.

  • Gradient Optimization: An initial gradient was run from 5% to 95% acetonitrile to determine the approximate elution strength required. The gradient was then refined to provide a sharp, symmetrical peak for the analyte with a reasonable retention time (approx. 7.5 minutes) and ensure elution of any potential late-running impurities.

Method Validation Protocol & Results

The method was validated according to ICH Q2(R1) guidelines.[1][2][3][13] The protocol ensures the method is reliable for its intended use.

MethodValidation center Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Core parameters for analytical method validation.

System Suitability

Protocol: Six replicate injections of a 50 µg/mL working standard were performed. Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

Specificity (Forced Degradation)

Protocol: The analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation (target ~10-20%).[14] Stressed samples were analyzed alongside an unstressed sample. Peak purity was assessed using a PDA detector. Rationale: Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[9][15] The method must be able to separate the intact analyte from any degradation products or impurities.[10][14] Results: The method successfully resolved the main analyte peak from all degradation products formed under the stress conditions. The peak purity analysis confirmed no co-eluting peaks, establishing the method as specific and stability-indicating.

Linearity and Range

Protocol: A six-point calibration curve was prepared with concentrations ranging from 1 µg/mL to 150 µg/mL. Each concentration was injected in triplicate. A linear regression analysis of peak area versus concentration was performed. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration, n=3 for each level). The percentage recovery was calculated. Acceptance Criteria:

  • Mean Recovery: 98.0% - 102.0%

Precision

Protocol:

  • Repeatability (Intra-day): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using different equipment. Acceptance Criteria:

  • %RSD for both Repeatability and Intermediate Precision: ≤ 2.0%

LOD & LOQ

Protocol: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[13] Acceptance Criteria:

  • LOD and LOQ must be sufficiently low to detect and quantify trace impurities if required for the specific application.

Robustness

Protocol: The effect of small, deliberate variations in method parameters was evaluated. Parameters tested included:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.1 units) Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Peak area %RSD should not significantly change.

Validation Summary Table
Validation ParameterResultAcceptance CriteriaStatus
System Suitability %RSD = 0.5%, Tailing = 1.2, Plates = 8500%RSD ≤ 2.0%, T ≤ 2.0, N ≥ 2000Pass
Specificity No interference from degradantsPeak purity index > 0.999Pass
Linearity & Range r² = 0.9998 (Range: 1-150 µg/mL)r² ≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability) %RSD = 0.8%%RSD ≤ 2.0%Pass
Precision (Intermediate) %RSD = 1.1%%RSD ≤ 2.0%Pass
LOD 0.3 µg/mLReport ValuePass
LOQ 1.0 µg/mLReport ValuePass
Robustness System suitability passed all conditionsSystem suitability must passPass

Conclusion

The HPLC-UV method described in this application note is specific, linear, accurate, precise, and robust for the quantification of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide. The comprehensive validation demonstrates that the method is fit for its intended purpose in a regulated quality control environment and is stability-indicating, making it suitable for routine analysis and stability studies.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed. PubMed. Available at: [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • HPLC: Solvent Choices for Ionizable Samples. Scribd. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage. Available at: [Link]

  • New Horizons in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. PubMed. Available at: [Link]

Sources

Method

Application Note: In Vivo Dosing Strategies for 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide in Murine Models

Introduction & Pharmacological Context The compound 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (hereafter referred to as 5M2M ) represents a highly specialized class of benzenesulfonamide derivatives. In precli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (hereafter referred to as 5M2M ) represents a highly specialized class of benzenesulfonamide derivatives. In preclinical oncology, benzenesulfonamides are heavily utilized as high-affinity, selective inhibitors of Carbonic Anhydrase IX (CAIX), a transmembrane zinc metalloenzyme uniquely overexpressed in the hypoxic cores of solid tumors .

While the methoxy and methylamino substitutions on the benzenesulfonamide scaffold confer exceptional target affinity and selectivity, they simultaneously render 5M2M highly hydrophobic. This creates a fundamental pharmacokinetic (PK) challenge: administering the compound in standard aqueous vehicles will result in immediate in vivo precipitation, leading to erratic absorption, pulmonary embolisms (if given intravenously), and failed target engagement.

This application note details a field-proven, self-validating methodology for the formulation and in vivo administration of 5M2M in murine models, ensuring reproducible PK/PD profiling.

Physicochemical Profiling & Formulation Strategy

To overcome the lipophilicity of 5M2M, a ternary co-solvent system is required. The gold standard for hydrophobic benzenesulfonamides in preclinical models utilizes a mixture of PEG400, Tween 80, and 0.9% Saline .

The Causality of the Formulation:

  • PEG400 (Polyethylene Glycol 400): Acts as the primary solubilizing agent. It disrupts the crystalline lattice of the solid API, forcing it into solution.

  • Tween 80 (Polysorbate 80): Acts as a non-ionic surfactant. When the formulated drug is injected into the aqueous environment of the bloodstream, the sudden dilution acts as an "infinite sink." Tween 80 forms protective micelles around the 5M2M molecules, preventing rapid nucleation and catastrophic in vivo precipitation.

  • 0.9% Saline: Acts as the aqueous diluent to ensure the final injected volume is isotonic and physiologically tolerated by the murine subject.

Table 1: Quantitative Formulation Parameters for 5M2M
ParameterIntravenous (IV) FormulationIntraperitoneal (IP) / Per Os (PO) FormulationMechanistic Rationale
Vehicle Composition 10% PEG400 / 5% Tween 80 / 85% Saline20% PEG400 / 5% Tween 80 / 75% SalineIV routes require lower PEG400 to prevent hemolysis and acute hyperosmotic cardiac stress.
Maximum Solubility 2.5 mg/mL5.0 mg/mLHigher co-solvent ratios in IP/PO vehicles exponentially increase API carrying capacity.
Max Dosing Volume 5 mL/kg (100 µL for a 20g mouse)10 mL/kg (200 µL for a 20g mouse)Exceeding IV volume limits risks fluid overload, pulmonary edema, and heart failure.
Standard Target Dose 5 – 10 mg/kg25 – 50 mg/kgIP/PO routes are subject to hepatic first-pass metabolism, necessitating higher initial doses.

Pharmacological Routing & Workflow

The selection of the administration route directly dictates the bioavailability and clearance kinetics of 5M2M. The logical flow from formulation to target engagement is visualized below.

G cluster_0 Formulation Phase cluster_1 In Vivo Administration cluster_2 Pharmacokinetics & PD API 5M2M (Solid API) Hydrophobic Vehicle Co-solvent Vehicle (PEG400/Tween 80/Saline) API->Vehicle Solubilization (Vortex/Sonication) IV Intravenous (IV) Max 5 mL/kg Vehicle->IV IP Intraperitoneal (IP) Max 10 mL/kg Vehicle->IP PO Oral Gavage (PO) Max 10 mL/kg Vehicle->PO Circulation Systemic Circulation (Plasma PK) IV->Circulation 100% Bioavailable IP->Circulation Hepatic First-Pass PO->Circulation GI Absorption Target Tumor Hypoxic Core (CAIX Target Engagement) Circulation->Target Distribution Clearance Hepatic/Renal Clearance Circulation->Clearance Elimination

Figure 1: Workflow of 5M2M from formulation through administration routes to target engagement.

Step-by-Step Experimental Methodologies

Phase I: Self-Validating Formulation Preparation

Note: Formulations must be prepared fresh on the day of dosing to prevent slow nucleation of the API.

  • Weighing: Accurately weigh the required mass of 5M2M powder into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of PEG400. Vortex vigorously for 2 minutes. If the API does not fully dissolve, sonicate in a water bath at 37°C for 5 minutes. Causality: Heat increases kinetic energy, breaking the intermolecular bonds of the hydrophobic crystal lattice.

  • Surfactant Addition: Add the calculated volume of Tween 80. Vortex for 1 minute to ensure homogeneous distribution of the micelle-forming agent.

  • Aqueous Dilution: Dropwise, add the 0.9% Saline while continuously vortexing. Rapid addition can cause localized precipitation.

  • System Validation (The Tyndall Test): Before loading syringes, shine a laser pointer through the glass vial.

    • Validation Check: If the laser beam is invisible as it passes through the liquid, you have a true solution. If you see a solid beam of scattered light (Tyndall effect), the drug has formed a micro-suspension. Do not inject a suspension intravenously , as it will cause fatal pulmonary embolisms.

Phase II: Murine Administration

A. Intravenous (IV) Injection (Tail Vein)

  • Preparation: Warm the mouse in a specialized heating chamber (37°C) for 3–5 minutes. Causality: Heat induces peripheral vasodilation, expanding the lateral tail veins for easier access.

  • Syringe Loading & Validation: Draw the formulation into a 0.5 mL insulin syringe with a 27G needle. Weigh the loaded syringe on an analytical balance.

  • Injection: Restrain the mouse and insert the needle, bevel up, into the lateral tail vein at a shallow angle. Inject the formulation slowly over 10–15 seconds. Causality: Slow push prevents acute right ventricular overload and minimizes the localized hemolytic effect of PEG400.

  • Post-Dose Validation: Weigh the empty syringe. The mass difference divided by the formulation density (approx. 1.02 g/mL) provides the exact administered volume, self-validating the dose for precise PK modeling.

B. Per Os (PO) Oral Gavage

  • Preparation: Fast the mice for 4–6 hours prior to dosing (water provided ad libitum). Causality: Fasting empties the stomach, eliminating the massive variability in drug absorption caused by food-binding and variable gastric emptying rates.

  • Administration: Using a 20G reusable stainless steel or disposable plastic feeding tube, gently pass the gavage needle down the esophagus and into the stomach.

  • Validation Check: The needle should drop to the stomach under its own weight. Any resistance indicates tracheal entry. If resistance is felt, withdraw immediately to prevent fatal pulmonary aspiration.

Phase III: Pharmacokinetic Blood Sampling
  • Timepoints: Collect blood (approx. 20 µL per timepoint) via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood into K2-EDTA coated tubes. Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Storage: Snap-freeze plasma in liquid nitrogen and store at -80°C until LC-MS/MS analysis to prevent enzymatic degradation of the sulfonamide linkage.

References

  • Zakšauskas, A., Čapkauskaitė, E., Paketurytė-Latvė, V., Smirnov, A., Leitans, J., Kazaks, A., Dvinskis, E., Stančaitis, L., Mickevičiūtė, A., Jachno, J., Jezepčikas, L., Linkuvienė, V., Sakalauskas, A., Manakova, E., Gražulis, S., Matulienė, J., Tars, K., & Matulis, D. (2021). "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX." International Journal of Molecular Sciences, 23(1), 130.[Link]

  • Rayburn, E. R., Wang, W., Zhang, X., Li, H., & Zhang, R. (2013). "Preclinical pharmacology of novel indolecarboxamide ML-970, an investigative anticancer agent." Cancer Chemotherapy and Pharmacology, 71(4), 1011-1019.[Link]

Application

Application Note: High-Throughput Screening Protocols for 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide Analogs

Scientific Rationale & Target Biology The compound 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide represents a highly specialized pharmacophore in modern drug discovery. Benzenesulfonamides are the classical, well-...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

The compound 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide represents a highly specialized pharmacophore in modern drug discovery. Benzenesulfonamides are the classical, well-established inhibitors of Carbonic Anhydrases (CAs), a family of ubiquitous zinc metalloenzymes[1][2]. The primary mechanism of action involves the deprotonated sulfonamide nitrogen coordinating directly with the catalytic zinc ion ( Zn2+ ) in the enzyme's active site, displacing the zinc-bound water molecule necessary for catalytic hydration of CO2​ [1][3].

In oncology, the transmembrane isoform Carbonic Anhydrase IX (CAIX) is a highly validated target. Under hypoxic conditions (low oxygen), the transcription factor HIF-1α is stabilized, leading to the dramatic overexpression of CAIX[2]. CAIX catalyzes the hydration of extracellular CO2​ into bicarbonate and protons, driving the acidification of the tumor microenvironment—a process critical for tumor survival, immune evasion, and metastasis[2].

The specific substitutions on the 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide scaffold—namely the electron-donating methoxy and methylamino groups—modulate the pKa​ of the sulfonamide moiety, optimizing zinc binding while providing steric bulk to drive selectivity toward CAIX over the ubiquitous, off-target CAII isoform[4][5]. To effectively evaluate libraries based on this scaffold, a robust, multi-tiered High-Throughput Screening (HTS) cascade is required.

CAIX_Pathway A Tumor Hypoxia (Low O2) B HIF-1α Stabilization A->B Induces C CAIX Overexpression (Transmembrane) B->C Upregulates D Extracellular Acidification (Tumor Survival) C->D Catalyzes CO2 Hydration F Tumor Cell Apoptosis D->F Prevented by Inhibition E 5-Methoxy-2-methyl-4- (methylamino)benzenesulfonamide E->C Binds Zn2+ Active Site

Caption: Mechanism of Action: CAIX Inhibition by Sulfonamides in Hypoxic Tumors.

HTS Assay Cascade Design & Causality

A self-validating HTS workflow must balance throughput, target engagement verification, and functional relevance. We employ a three-tiered approach:

  • Primary HTS (Fluorescence Thermal Shift Assay - FTSA): FTSA (or Differential Scanning Fluorimetry) is utilized as the primary screen because it provides a fast, inexpensive, and label-free confirmation of direct target engagement[6][7]. By monitoring the exposure of hydrophobic regions as the protein unfolds, FTSA detects the stabilizing effect of ligand binding via a shift in melting temperature ( ΔTm​ )[8][9].

  • Orthogonal Validation (Colorimetric Esterase Assay): Because FTSA only proves binding, functional inhibition must be confirmed. CAs exhibit esterase activity against 4-nitrophenyl acetate (4-NPA), providing a highly reproducible colorimetric readout adaptable to automated 384-well formats[1][2][3].

  • Cell-Based Functional Screening: Biochemical hits are advanced to a 3D hypoxic spheroid model to ensure cellular permeability and physiological efficacy[2].

HTS_Workflow A Compound Library (Sulfonamide Analogs) B Primary HTS Fluorescence Thermal Shift Assay A->B 384-well format C Orthogonal Validation Colorimetric Esterase Assay B->C Hits (ΔTm > 2°C) D Cell-Based Screening Hypoxia-Induced CAIX Model C->D IC50 < 100 nM E Lead Optimization & Hit Declaration D->E Cellular Efficacy

Caption: HTS Workflow for 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide Analogs.

Step-by-Step Experimental Protocols

Protocol 1: Primary HTS via Fluorescence Thermal Shift Assay (FTSA)

Objective: Identify compounds that directly bind and thermodynamically stabilize the CAIX catalytic domain.

Materials & Reagents:

  • Recombinant human CAIX (catalytic domain, purified).

  • SYPRO Orange Protein Gel Stain (5000x stock in DMSO)[9].

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Positive Control: Acetazolamide (10 mM in DMSO)[1][3].

Step-by-Step Procedure:

  • Master Mix Preparation: Dilute recombinant CAIX to a final concentration of 2 µM in Assay Buffer. Add SYPRO Orange to achieve a final 5x concentration[9]. Causality: 5x dye ensures sufficient signal-to-noise ratio without destabilizing the native protein fold.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide analogs (from 10 mM DMSO stocks) into a 384-well PCR plate. Include DMSO-only wells as negative controls and Acetazolamide as a positive control.

  • Assay Assembly: Dispense 10 µL of the Protein/Dye master mix into all wells. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Thermal Cycling: Seal the plate with an optically clear film. Run the plate in a real-time PCR system (e.g., StepOne Plus). Program a thermal ramp from 25°C to 95°C at a rate of 0.5°C/min[7][9].

  • Data Acquisition: Monitor fluorescence continuously (Excitation: 490 nm, Emission: 530 nm).

  • Analysis: Calculate the first derivative of the melting curve to identify the melting temperature ( Tm​ ). Hits are declared if ΔTm​≥2.0∘C relative to the DMSO control[6].

Protocol 2: Orthogonal Validation via 4-NPA Esterase Activity Assay

Objective: Quantify the functional inhibitory potency ( IC50​ ) of FTSA hits against CAIX and profile selectivity against CAII.

Materials & Reagents:

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6[2].

  • Substrate: 4-Nitrophenyl acetate (4-NPA), freshly prepared at 1 mM in 5% acetone/water[1][3].

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant CAIX and CAII to 10 nM in Assay Buffer.

  • Incubation: In a 384-well clear flat-bottom microplate, combine 20 µL of the enzyme solution with 50 nL of the test compounds (10-point dose-response curve, 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of the 1 mM 4-NPA substrate to all wells using an automated multichannel dispenser[1][2].

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 405 nm every 30 seconds for 30 minutes to measure the formation of the 4-nitrophenolate product[1][3].

  • Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot normalized % inhibition against log[Compound] to derive IC50​ values.

Protocol 3: Cell-Based Hypoxia-Induced CAIX Spheroid Assay

Objective: Validate the physiological efficacy of lead sulfonamides in a 3D tumor microenvironment.

Step-by-Step Procedure:

  • Spheroid Formation: Seed HT-29 colorectal carcinoma cells (1,000 cells/well) in 96-well ultra-low attachment plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to form uniform 3D spheroids.

  • Hypoxia Induction: Transfer the plates to a hypoxia incubator chamber set to 1% O2​ and 5% CO2​ for 48 hours. Causality: This strictly mimics the hypoxic tumor core, robustly inducing HIF-1α and subsequent CAIX expression[2].

  • Compound Treatment: Treat the spheroids with serial dilutions of the validated sulfonamide hits. Maintain under hypoxic conditions for an additional 72 hours.

  • Viability Readout: Add CellTiter-Glo 3D reagent to lyse the spheroids and measure intracellular ATP levels via luminescence. Calculate the cellular IC50​ for tumor growth inhibition.

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the HTS cascade, rigorous statistical parameters must be maintained. The Z'-factor is calculated for all assay plates to validate the separation between positive and negative controls.

Table 1: Representative HTS Metrics for the Sulfonamide Library

Assay TypeTargetReadoutPrimary MetricHit ThresholdAcceptable Z'-Factor
Primary HTS (FTSA) CAIX Catalytic DomainFluorescence (530 nm) ΔTm​ (°C) ≥2.0 °C >0.75
Orthogonal Validation CAIX / CAIIAbsorbance (405 nm) IC50​ (nM) <100 nM >0.80
Cell-Based Functional Hypoxic HT-29 SpheroidsLuminescence (ATP)Cell Viability (%) <50% at 10 µM >0.65

References

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed (NIH). Available at: [Link]

  • Screening Chemoreceptor-Ligand Interactions by High-Throughput Thermal-Shift Assays. PubMed Central (NIH). Available at: [Link]

  • High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability. PubMed Central (NIH). Available at: [Link]

  • POT1 stability and binding measured by fluorescence thermal shift assays. PLOS One. Available at: [Link]

  • Screening Chemoreceptor–Ligand Interactions by High-Throughput Thermal-Shift Assays. Springer Nature. Available at: [Link]

  • Fluorescence Thermal Shift Assay based High Through-put screening technique in small molecule drug discovery. Semantic Scholar. Available at: [Link]

  • (PDF) Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central (NIH). Available at: [Link]

  • Inhibition Profiling of Urease and Carbonic Anhydrase II by High-Throughput Screening and Molecular Docking Studies of Structurally Diverse Organic Compounds. Bentham Science Publishers. Available at: [Link]

Sources

Method

Application Note: Advanced Formulation Strategies for the Oral Delivery of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Executive Summary & Physicochemical Rationale The compound 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (hereafter referred to as 5-MMB) is a highly specific, substituted benzenesulfonamide derivative. Like many...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (hereafter referred to as 5-MMB) is a highly specific, substituted benzenesulfonamide derivative. Like many molecules in the sulfonamide class, 5-MMB presents a formidable challenge for oral drug delivery. It is characterized by a high degree of lipophilicity and a rigid crystalline lattice driven by strong intermolecular hydrogen bonding between the sulfonamide moiety and the methylamino group[1].

These properties classify 5-MMB as a Biopharmaceutics Classification System (BCS) Class II or IV molecule, meaning its therapeutic efficacy is severely bottlenecked by poor aqueous dissolution in the gastrointestinal (GI) tract[2]. To circumvent the thermodynamic penalty of breaking its crystal lattice, formulation scientists must abandon conventional blending and adopt advanced, enabling technologies.

This guide details two orthogonal, field-proven formulation strategies to enhance the bioavailability of 5-MMB: Amorphous Solid Dispersions (ASD) via spray drying, and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Table 1: Predicted Physicochemical Profiling of 5-MMB
PropertyValue / CharacteristicFormulation Implication
Molecular Formula C9​H14​N2​O3​S [3]Low molecular weight (~230.3 g/mol ) favors permeation if solubilized.
Hydrogen Bonding 2 Donors, 5 AcceptorsHigh crystal lattice energy; prone to precipitation in aqueous media.
Aqueous Solubility <10μg/mL (pH 1.2 - 6.8)Dissolution rate-limited absorption; requires supersaturating systems.
Thermal Profile High Tm​ , Moderate Tg​ Suitable for kinetic trapping in high- Tg​ polymers (e.g., PVP).

Strategy I: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Causality

The objective of an ASD is to convert the thermodynamically stable, crystalline 5-MMB into a metastable amorphous glass. By doing so, we bypass the lattice energy required for dissolution, creating a "spring" effect that rapidly supersaturates the GI fluid[4]. However, amorphous systems are inherently unstable and will recrystallize. To prevent this, 5-MMB is molecularly dispersed within a polymer matrix—specifically Polyvinylpyrrolidone (PVP K29/32). PVP acts as a "parachute," utilizing its carbonyl groups to form hydrogen bonds with the sulfonamide donors of 5-MMB, thereby sterically hindering nucleation and maintaining supersaturation[1][5].

Protocol: Spray Drying Workflow
  • Solvent System Selection : Prepare a co-solvent system of Methanol:Dichloromethane (DCM) at a 1:1 (v/v) ratio. This ensures the simultaneous dissolution of the lipophilic 5-MMB and the hydrophilic PVP polymer.

  • Solution Preparation : Dissolve PVP K29/32 and 5-MMB at a 3:1 (w/w) ratio to achieve a total solids concentration of 10% (w/v). Stir at 300 RPM until optically clear. Crucial: Filter through a 0.45 µm PTFE membrane to remove any residual seed crystals that could induce premature nucleation.

  • Spray Drying Parameters :

    • Inlet Temperature : 85°C (Ensures rapid droplet drying before phase separation occurs).

    • Outlet Temperature : 45°C (Kept below the Tg​ of the resulting ASD to prevent particle fusion).

    • Atomization Gas : Nitrogen (Inert, prevents oxidation).

    • Feed Rate : 5 mL/min.

  • Secondary Drying : Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual DCM/Methanol to below ICH Q3C limits.

Self-Validating System: Thermal & Diffraction Analysis

A protocol is only as good as its built-in controls. To validate this ASD, perform Modulated Differential Scanning Calorimetry (mDSC) immediately post-drying.

  • Success Criterion : The thermogram must show a single Glass Transition Temperature ( Tg​ ) positioned between the Tg​ of pure PVP and pure amorphous 5-MMB, calculated via the Gordon-Taylor equation.

  • Failure Criterion : If an endothermic melting peak ( Tm​ ) is observed, the system is phase-separated. This indicates that the drug loading exceeded the solid solubility limit in the polymer, or the solvent evaporation rate during spray drying was too slow, allowing the drug to crystallize[4].

ASD_Pathway API Crystalline 5-MMB (High Lattice Energy) Process Spray Drying (Rapid Solvent Evaporation) API->Process Dissolved in Co-solvent Polymer PVP K29/32 Matrix (H-Bond Acceptor) Polymer->Process Dissolved in Co-solvent ASD Amorphous Solid Dispersion (Molecularly Dispersed) Process->ASD Kinetic Trapping Spring Dissolution 'Spring' (Rapid Supersaturation) ASD->Spring Aqueous Exposure Parachute Polymer 'Parachute' (Precipitation Inhibition) Spring->Parachute Sustained State Cryst Recrystallization (Thermodynamic Sink) Spring->Cryst Without Polymer Parachute->Cryst Long-term Storage

Thermodynamic pathway of 5-MMB Amorphous Solid Dispersion (ASD) dissolution and stabilization.

Strategy II: Lipid-Based Nanocarriers (SMEDDS)

Mechanistic Causality

While ASDs rely on supersaturation, SMEDDS bypass the dissolution step entirely. Sulfonamides are notorious for precipitating in the acidic environment of the stomach if administered as simple salts[2]. A SMEDDS formulation dissolves 5-MMB in an isotropic mixture of oils, surfactants, and co-surfactants. Upon contact with gastric motility (mild agitation) and aqueous fluids, the mixture spontaneously emulsifies into nanometer-sized droplets (< 50 nm). The drug remains partitioned within the lipid core of these micelles, shielded from the bulk aqueous pH, thereby preventing precipitation and facilitating direct lymphatic or portal absorption.

Protocol: SMEDDS Formulation & Emulsification
  • Excipient Screening (Saturation Solubility) : Determine the equilibrium solubility ( Seq​ ) of 5-MMB in various lipid excipients. Select the oil (e.g., Capryol 90), surfactant (e.g., Kolliphor EL), and co-surfactant (e.g., Transcutol HP) that yield the highest solubility.

  • Ternary Phase Diagram Construction : Titrate varying ratios of Oil and Surfactant/Co-surfactant (S_mix) with water to map the microemulsion region. Select a ratio that forms a clear, isotropic liquid upon infinite dilution.

    • Optimal Ratio: 20% Capryol 90, 50% Kolliphor EL, 30% Transcutol HP.

  • Drug Loading : Add 5-MMB to the blank SMEDDS mixture at 80% of its Seq​ . Causality: Loading at 80% rather than 100% prevents the formulation from crossing into the metastable zone, eliminating the risk of precipitation during long-term storage.

  • Homogenization : Vortex the mixture for 5 minutes, followed by bath sonication at 37°C for 30 minutes until the API is completely solubilized and the mixture is optically transparent.

Self-Validating System: Thermodynamic Stress & DLS

To validate the robustness of the microemulsion, subject the loaded SMEDDS to a Thermodynamic Stress Test :

  • Centrifugation : 10,000 RPM for 15 minutes.

  • Freeze-Thaw Cycles : Three cycles alternating between -20°C and +40°C (48 hours per cycle).

  • Validation : If the mixture remains clear without phase separation or API precipitation, the formulation is thermodynamically stable. Following this, dilute the SMEDDS 1:100 in 0.1N HCl (simulated gastric fluid). Analyze via Dynamic Light Scattering (DLS). A Z-average droplet size of <50nm with a Polydispersity Index (PDI) of <0.2 confirms a successful, uniform microemulsion.

SMEDDS_Workflow Mix Isotropic Mixture Oil + Surfactant + Co-surfactant SMEDDS Pre-concentrate (Thermodynamically Stable) Mix->SMEDDS API 5-MMB API (Solubilized < S_eq) API->SMEDDS Solubilization Stomach Aqueous Dilution (Gastric/Intestinal Fluid) SMEDDS->Stomach Oral Administration Micelles Mixed Micelles (< 50 nm Droplets) Stomach->Micelles Mild Agitation (Peristalsis) Absorb Enhanced Permeation (Lymphatic & Portal) Micelles->Absorb High Surface Area

Self-emulsification workflow of 5-MMB lipid nanocarriers upon aqueous gastrointestinal dilution.

Analytical Data Presentation

Table 2: Formulation Matrix and Validation Acceptance Criteria
Formulation TypeExcipient MatrixPrimary Validation MetricAcceptance Criterion
Pure 5-MMB None (Crystalline API)PXRDSharp Bragg peaks indicating high crystallinity.
ASD (Spray Dried) PVP K29/32 (1:3 w/w ratio)mDSCSingle Tg​ ; Complete absence of API Tm​ .
SMEDDS Capryol 90 / Kolliphor EL / Transcutol HPDLS (post-dilution)Z-average <50nm ; PDI <0.2 ; No precipitation.

References

  • Source: National Institutes of Health (NIH)
  • Source: PubMed Central (PMC)
  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies Source: Pharma Excipients URL
  • Recent Advances in Understanding the Micro- and Nanoscale Phenomena of Amorphous Solid Dispersions Source: Molecular Pharmaceutics - ACS Publications URL
  • Sulfonamides: A Short History And Their Importance For Livestock Use Source: Huvepharma URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized benzenesulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized benzenesulfonamides. The synthesis of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide presents a unique chemoselectivity challenge: achieving selective mono-N-alkylation of the position-4 amine without triggering competitive deprotonation or cross-coupling at the position-1 primary sulfonamide (-SO₂NH₂).

The most robust, high-yield synthetic route avoids direct methylation of the primary amine (which inevitably leads to over-methylation) and instead utilizes a Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling between 4-bromo-5-methoxy-2-methylbenzenesulfonamide and methylamine.

Below is our comprehensive troubleshooting guide, self-validating protocol, and FAQ to help you master this specific transformation.

Mechanistic Workflow & Catalytic Cycle

To troubleshoot effectively, you must understand the causality of the catalytic cycle. The reaction relies on a Pd(0)/Pd(II) redox cycle. The steric bulk of the ligand dictates whether the secondary amine product can re-coordinate to the metal center (leading to unwanted dimers) or if it is sterically repelled, ensuring high mono-alkylation yields[1].

CatalyticCycle A Pd(0)L Active Catalyst B Oxidative Addition Pd(II)(Ar)(Br)L A->B + Aryl Bromide C Amine Coordination Pd(II)(Ar)(NH2CH3)L+ B->C + CH3NH2 D Deprotonation Pd(II)(Ar)(NHCH3)L C->D + Base - Base·HBr E Reductive Elimination Product Release D->E E->A - Product

Fig 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Materials:

  • Substrate: 4-Bromo-5-methoxy-2-methylbenzenesulfonamide (1.0 equiv)

  • Reagent: Methylamine (2.0 M in THF, 3.0 equiv)

  • Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4.5 mol%)

  • Base: K₃PO₄ (anhydrous, 2.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, sparged)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Pd(0) is highly sensitive to oxidation. Atmospheric O₂ will irreversibly oxidize the active catalyst to inactive Pd(II) aggregates.

  • Solvent Degassing: Sparge 1,4-Dioxane with Argon for 30 minutes.

  • Catalyst Pre-activation: Add Pd₂(dba)₃ and tBuBrettPhos to the flask. Add 20% of the total solvent volume. Stir at 40°C for 15 minutes.

    • Validation Checkpoint: The solution must transition from deep purple/red (Pd₂(dba)₃) to a clear, pale orange/yellow. This visual cue confirms the successful ligand exchange and formation of the active L-Pd(0) species. If the solution is black, oxygen has infiltrated; discard and restart.

  • Substrate & Base Addition: Add the aryl bromide substrate and finely milled K₃PO₄. Causality: Milling the base increases the surface area for the heterogeneous deprotonation step (Node D in Fig 1), accelerating the catalytic turnover.

  • Amine Addition: Cool the flask to 0°C. Dropwise add the 2.0 M Methylamine solution. Seal the flask with a Teflon-lined crimp cap.

  • Execution: Heat the reaction to 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the phosphate salts and catalyst residue. Wash the organic layer with water (pH adjusted to 7.0) to remove excess methylamine, dry over Na₂SO₄, and concentrate.

Quantitative Data: Condition Optimization

The choice of ligand and base is the primary determinant of yield. As demonstrated in [1] and [2], tBuBrettPhos creates a highly restricted binding pocket that perfectly accommodates primary amines while sterically rejecting secondary amines, preventing over-alkylation.

EntryLigandBaseSolventConversion (%)Yield (%)Primary Impurity Profile
1BINAPNaOtBuToluene>9515Sulfonamide decomposition / Polymers
2XPhosK₂CO₃1,4-Dioxane8045Diarylamine (Over-alkylation dimer)
3BrettPhosK₃PO₄t-Amyl OH>9572Diarylamine (Trace, ~5%)
4 tBuBrettPhos K₃PO₄ 1,4-Dioxane >99 91 None (Clean conversion)

Troubleshooting & FAQs

TroubleshootingTree Start Low Yield Detected Q1 Is the reaction mixture black? Start->Q1 A1 Yes: O2 Ingress. Check Schlenk line. Q1->A1 Yes Q2 Are there multiple polar spots on TLC? Q1->Q2 No A2 Yes: Sulfonamide deprotonation. Switch to K3PO4. Q2->A2 Yes A3 No: Check ligand steric bulk. Q2->A3 No

Fig 2: Decision tree for troubleshooting low amination yields.

Q1: My reaction stalls at 40% conversion and the solution turns pitch black. What is happening?

A1: You are observing catalyst "crashing out" (the formation of Pd black). Causality: This occurs when the rate of oxidative addition (Node B) outpaces the rate of amine coordination (Node C), leaving the Pd(II) intermediate vulnerable to degradation, OR it is caused by oxygen ingress. Ensure your solvent is thoroughly sparged and check the integrity of your septa.

Q2: I am observing a significant amount of a highly non-polar byproduct. LC-MS indicates it is the diarylamine (dimer). How do I improve selectivity?

A2: You are experiencing over-methylation. Causality: The newly formed secondary amine (your product) is re-coordinating to the Pd catalyst and undergoing a second cross-coupling with another equivalent of the aryl bromide. Solution: Switch your ligand to tBuBrettPhos. The extremely bulky tert-butyl groups on the phosphorus atom create a steric wall that prevents the bulkier secondary amine from binding to the palladium center, enforcing strict mono-alkylation[2].

Q3: The starting material is consumed, but I am getting a complex mixture of highly polar spots on TLC. Could the sulfonamide group be interfering?

A3: Yes. The primary sulfonamide (-SO₂NH₂) has a pKₐ of approximately 10. Causality: If you are using a strong base like Sodium tert-butoxide (NaOtBu), you are deprotonating the sulfonamide. The resulting sulfonamide anion is highly nucleophilic and will competitively bind to the Pd(II) center, leading to intermolecular sulfonamide cross-coupling and polymerization. Solution: Switch to a milder, insoluble inorganic base like K₃PO₄. It is strong enough to facilitate the deprotonation of the amine-Pd complex (Node D) but weak enough to leave the sulfonamide intact[3].

References

  • Title: Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction Source: ACS Publications (Journal of Chemical Information and Modeling) URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling Source: DSpace@MIT (Massachusetts Institute of Technology) URL: [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Prepared by: Senior Application Scientist, Formulations Division This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulations Division

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (CAS: 49564-57-0). This document provides foundational knowledge, troubleshooting workflows, and detailed experimental protocols to systematically address and overcome solubility issues.

Part 1: Foundational FAQs - Understanding the Molecule

This section addresses the fundamental physicochemical properties of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide that govern its behavior in aqueous media.

Q1: What are the key structural features of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide that influence its solubility?

A1: The solubility of this molecule is a delicate balance between its hydrophilic and hydrophobic features.

  • Hydrophobic Character: The core structure is a substituted benzene ring, which is inherently nonpolar and contributes to low water solubility. The presence of two methyl groups (-CH3) and a methoxy group (-OCH3) further increases its lipophilicity. A predicted LogP value of approximately 2.5 suggests a preference for a nonpolar environment over an aqueous one.[1]

  • Hydrophilic Character: The molecule has several polar functional groups capable of hydrogen bonding, which is essential for water solubility:

    • Primary Amine (-NH2): A basic group that can be protonated.

    • Sulfonamide (-SO2NH-): This is the most critical group. The hydrogen on the amide nitrogen is weakly acidic and can be deprotonated to form a soluble salt at alkaline pH.[2] The sulfonamide group itself is a key synthon used in drug design to increase water solubility.[3]

    • Secondary Amine (-NH-): Another basic site.

The interplay between the large hydrophobic surface area and the ionizable polar groups dictates the compound's overall poor and highly pH-dependent aqueous solubility.

Q2: How and why does pH dramatically affect the solubility of this compound?

A2: The solubility of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide, like most sulfonamides, is profoundly dependent on pH due to its amphoteric nature, meaning it has both acidic and basic functional groups.

The key is the sulfonamide moiety (-SO2NH-). The proton attached to the nitrogen is acidic and can be removed in alkaline conditions.

  • At Low pH (Acidic): The basic amino groups (-NH2, -NHCH3) will be protonated (-NH3+, -NH2CH3+). The sulfonamide group will remain in its neutral, un-ionized form. The molecule will carry a net positive charge, which may slightly improve solubility compared to its neutral state, but the un-ionized sulfonamide is considered hydrophobic.[4]

  • At Neutral pH (near the isoelectric point): The molecule will exist predominantly in its neutral, zwitterionic, or least-ionized state. In this form, it has its lowest aqueous solubility, as the hydrophobic character of the benzene ring dominates.

  • At High pH (Alkaline): As the pH increases above the pKa of the sulfonamide proton, this proton is removed, creating a negatively charged anion (-SO2N-). This ionization dramatically increases the molecule's polarity and its interaction with water, leading to a significant increase in solubility.[2][5] Most sulfonamides show a sharp increase in solubility as the pH is raised.[5]

This relationship is fundamental: to solubilize this compound in an aqueous buffer, you must operate at a pH that ensures the molecule is in a predominantly ionized state.[2][6]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for resolving common experimental problems related to poor solubility.

Guide 1: My compound precipitates from my aqueous buffer. What is my first course of action?

A1: Immediate precipitation upon addition to an aqueous buffer is a classic sign that the solution's pH is unsuitable for keeping the compound ionized and dissolved. The first step is not to add more solvent, but to systematically characterize and optimize the solution pH.

Troubleshooting Workflow: Initial Precipitation Event

Below is a logical workflow to diagnose and solve the issue.

G cluster_0 Phase 1: Diagnosis & Initial Fix cluster_1 Phase 2: Systematic Characterization start Precipitate Observed in Aqueous Buffer check_ph Measure pH of the Solution start->check_ph compare_pka Is pH > (Predicted pKa + 1)? (Sulfonamide pKa likely 6-10) check_ph->compare_pka adjust_ph Adjust pH with dilute NaOH/HCl to find a clear point. compare_pka->adjust_ph No no_clear Solution does not clear or required pH is incompatible with experiment. compare_pka->no_clear Yes, but still precipitates success Solution Clears: Problem Solved adjust_ph->success run_ph_sol Perform pH-Solubility Profile Experiment (See Protocol 1) no_clear->run_ph_sol analyze_data Analyze Data: Identify optimal pH range for desired concentration. run_ph_sol->analyze_data decision Is there a compatible pH window? analyze_data->decision proceed Proceed with Experiment at Optimal pH decision->proceed Yes next_guide Move to Advanced Strategies (See Guide 2) decision->next_guide No

Caption: Workflow for addressing compound precipitation.

Protocol 1: Determination of Experimental pH-Solubility Profile

This protocol establishes the quantitative relationship between pH and the solubility of your compound, which is critical for all subsequent experiments.

Objective: To determine the minimum pH required to achieve a target concentration in your experimental buffer.

Materials:

  • 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

  • Your primary experimental buffer (e.g., PBS, TRIS)

  • 0.1 M NaOH and 0.1 M HCl

  • Calibrated pH meter

  • Vortex mixer and/or shaker incubator

  • Microcentrifuge

  • HPLC-UV or LC-MS/MS for quantification (See Part 3)

Procedure:

  • Prepare Supersaturated Solutions:

    • Set up a series of tubes (e.g., 1.5 mL microfuge tubes), each containing 1 mL of your experimental buffer.

    • Add an excess amount of the compound to each tube (e.g., 2-5 mg). This is to ensure that undissolved solid remains at equilibrium.

  • Adjust pH:

    • Adjust the pH of each tube to a different value, creating a range (e.g., pH 5.0, 6.0, 7.0, 7.5, 8.0, 8.5, 9.0, 10.0). Use dilute NaOH/HCl and record the final pH accurately.

  • Equilibrate:

    • Tightly cap the tubes and place them on a shaker/rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours. This allows the dissolution to reach equilibrium.

  • Separate Solid from Supernatant:

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute:

    • Carefully remove an aliquot of the clear supernatant from each tube. Crucially, do not disturb the pellet.

    • Dilute the supernatant with a suitable mobile phase or solvent for concentration analysis.

  • Quantify:

    • Analyze the concentration of the diluted supernatant using a validated analytical method like HPLC-UV.[7][8]

  • Plot and Analyze:

    • Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the final pH on the x-axis. This plot is your experimental pH-solubility profile.

Data Interpretation: The resulting curve will show the pH at which your desired experimental concentration is achieved. For all future experiments, prepare your buffer at this pH before adding the compound.

pHMeasured Solubility (µg/mL)
5.0User-determined value
6.0User-determined value
7.0User-determined value
7.5User-determined value
8.0User-determined value
8.5User-determined value
9.0User-determined value
10.0User-determined value
Caption: Example data table for pH-solubility profiling.
Guide 2: The required pH for solubility is incompatible with my experiment. What are my next options?

A2: If pH modification is not a viable option (e.g., due to cell viability, protein stability, or reaction conditions), the next step is to employ solubility-enhancing excipients or co-solvents. The choice depends heavily on the experimental context.[9]

Decision Framework: Selecting a Solubility Enhancement Strategy

G start pH adjustment is not a viable option exp_type What is the experimental system? start->exp_type cell_based Cell-based Assay (in-vitro, ex-vivo) exp_type->cell_based Cellular acellular Acellular Assay (Biochemical, Physicochemical) exp_type->acellular Acellular cosolvent_cell Use minimal co-solvent (e.g., <0.5% DMSO) cell_based->cosolvent_cell cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBCD) cell_based->cyclodextrin cosolvent_acell Use Co-solvents (e.g., DMSO, Ethanol, PEG-400) acellular->cosolvent_acell surfactant Use Surfactants (e.g., Tween-80, Cremophor EL) acellular->surfactant validate Crucial Step: Validate excipient compatibility with the assay (run controls). cosolvent_cell->validate cyclodextrin->validate cosolvent_acell->validate surfactant->validate

Caption: Decision tree for choosing a solubility enhancer.

Table of Common Solubilizing Agents
Agent ClassExamplesMechanism of ActionProsCons
Co-solvents DMSO, Ethanol, Propylene Glycol, PEG-400Reduce the polarity of the aqueous medium, making it more favorable for the solute.[10]Simple to use; effective for creating high-concentration stock solutions.Can be toxic to cells, even at low concentrations; may interfere with protein structure or enzyme kinetics.
Cyclodextrins HP-β-CD, SBE-β-CDForm inclusion complexes where the hydrophobic drug resides within the cyclodextrin's nonpolar cavity.[11][12]Generally low toxicity; widely used in pharmaceutical formulations.Can be expensive; may not be effective for all molecules; potential for high viscosity at high concentrations.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELForm micelles that encapsulate the hydrophobic drug in their core, allowing it to be dispersed in water.[13]Highly effective at increasing solubility.Often cytotoxic; can interfere with assays by denaturing proteins or disrupting membranes. Primarily for acellular or formulation use.
Polymers Povidone (PVP), Copovidone, Soluplus®Used to create amorphous solid dispersions, which prevent the drug from crystallizing and maintain a supersaturated state.[9][14][15]Can significantly increase apparent solubility and dissolution rate.Requires advanced formulation processing (e.g., spray drying, hot-melt extrusion); more suitable for solid dosage form development.
Protocol 2: Screening Co-solvents for Stock Solution Preparation

Objective: To identify a suitable co-solvent and the maximum concentration of an organic stock solution that can be diluted into your aqueous buffer without precipitation.

Materials:

  • Compound

  • Co-solvents to screen (e.g., DMSO, Ethanol, PEG-400)

  • Your final aqueous experimental buffer (at its required pH)

  • Vortex mixer

  • Visual inspection against a dark background, or a spectrophotometer for turbidity measurement.

Procedure:

  • Prepare High-Concentration Stock Solutions:

    • Dissolve the compound in each co-solvent to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Perform Serial Dilutions (Kinetic Solubility Test):

    • Set up a series of tubes containing your aqueous buffer.

    • Add a small volume of the organic stock solution to the first tube to achieve the highest desired final concentration (e.g., 100 µM). The final concentration of the co-solvent should be kept to a minimum (ideally <1%, max 5%).

    • Vortex immediately and vigorously.

    • Visually inspect for precipitation (cloudiness, Tyndall effect) after 1 hour and 24 hours.

    • If the solution is clear, repeat the process with a higher starting concentration. If it precipitates, test a lower concentration.

  • Determine the "Crash-Out" Point:

    • The highest concentration that remains clear after 24 hours is your maximum achievable concentration using that specific co-solvent at that specific final percentage.

  • Validate Assay Compatibility:

    • Crucially, run a control experiment using your buffer plus the co-solvent (at the final concentration determined above) without your compound. Ensure the co-solvent itself does not affect your experimental readout (e.g., cell viability, enzyme activity).

Part 3: Analytical & Quantification FAQs

Q3: How can I accurately measure the concentration of my solubilized compound?

A3: Visual clarity is not a confirmation of concentration. You must use a validated quantitative analytical method. For sulfonamides, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable technique.

  • For Routine Quantification (Higher Concentrations): HPLC with UV Detection (HPLC-UV) is robust, cost-effective, and widely available.[7]

    • Typical Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is common.[8]

    • Detection: The aromatic nature of the compound will allow for strong UV absorbance, likely in the 254-280 nm range. A UV scan should be performed to find the absorbance maximum (λmax).

  • For High Sensitivity & Selectivity (Lower Concentrations or Complex Matrices): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7] It provides superior sensitivity and selectivity, which is essential when working with complex biological matrices or very low concentrations.

Validation is Key: Regardless of the method, you must first create a standard curve by preparing a series of known concentrations of your compound in the same solvent as your final diluted samples. This curve is used to accurately calculate the concentration of your unknown samples.

References

  • pH-induced solubility transition of sulfonamide-based polymers - PubMed. (2002, April 23). PubMed. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections - ResearchGate. (2026, February 5). ResearchGate. [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (2009, September 25). USDA Food Safety and Inspection Service. [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.). USDA Food Safety and Inspection Service. [Link]

  • SOLUBILITY OF SULPHONAMIDES - The BMJ. (2026, March 19). The BMJ. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28). National Center for Biotechnology Information. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. (2021, February 1). ResearchGate. [Link]

  • The effect of pH on the solubility of sulphonamides - PubMed. (1945). PubMed. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. (n.d.). Karger Publishers. [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed. (2004, October 15). PubMed. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6). Thieme. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Drug Discovery Online. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). ResearchGate. [Link]

  • The pK a values of the sulfonamides studied | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides - ResearchGate. (n.d.). ResearchGate. [Link]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method | Journal of Chemical & Engineering Data - ACS Publications. (2009, June 4). ACS Publications. [Link]

  • Solubilizer Excipients - American Pharmaceutical Review. (n.d.). American Pharmaceutical Review. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. [Link]

  • Solubilizer Excipients - CD Formulation. (n.d.). CD Formulation. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, May 31). Drug Development & Delivery. [Link]

  • EP3243510A1 - Sulfonamide pharmaceutical composition - Google Patents. (n.d.).
  • CAS#:49564-57-0 | 4-Amino-5-methoxy-2-methylbenzenesulfon-N-methylamide | Chemsrc. (2025, August 27). Chemsrc. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Method Development for 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Welcome to the technical support center for the chromatographic analysis of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for optimizing mobile phase conditions and troubleshooting common analytical challenges.

As a sulfonamide derivative, this analyte possesses ionizable functional groups that make its chromatographic behavior highly dependent on mobile phase parameters, particularly pH.[1][2] This guide provides a systematic framework for method development and addresses specific issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses foundational questions for developing a robust reversed-phase HPLC (RP-HPLC) method for your analyte.

Q1: What is a good starting point for mobile phase and chromatographic conditions?

A well-defined starting point is crucial for efficient method development. Based on the analysis of similar sulfonamide compounds, a standard C18 column with a gradient elution using acetonitrile and water, modified with an acid, is a robust starting point.[3][4][5]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, nonpolar phase suitable for retaining sulfonamides.[3][4] Longer columns often provide better resolution for complex samples.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier, making it ideal for LC-MS compatibility.[6][7] It effectively controls the pH to keep the analyte in a single ionic form, improving peak shape.
Mobile Phase B 0.1% AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and low viscosity.[8]
Gradient Program 5% to 95% B over 15 minutesA broad gradient helps to scout for the optimal elution conditions and ensures that all components, including impurities, are eluted from the column.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant column temperature is critical for ensuring reproducible retention times.[9][10]
Detection UV at 254 nm or 270 nmSulfonamides typically have strong UV absorbance around these wavelengths.[1][11] A photodiode array (PDA) detector is recommended to identify the optimal wavelength.
Injection Vol. 10 µLA typical injection volume that avoids column overloading for analytical methods.[1]
Q2: Which organic modifier is better: Acetonitrile or Methanol?

Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in RP-HPLC, and the choice can significantly impact selectivity.[8] If you are not achieving adequate separation with one, it is often beneficial to try the other.

Table 2: Comparison of Acetonitrile vs. Methanol

FeatureAcetonitrile (ACN)Methanol (MeOH)Scientific Implication
Elution Strength StrongerWeakerYou will generally need a higher percentage of MeOH than ACN to achieve the same retention time.
Selectivity Different proton-acceptor/donor propertiesDifferent from ACNThis difference in chemical properties can change the elution order of analytes, which is a powerful tool for improving resolution.[8]
Viscosity/Pressure LowerHigherACN/water mixtures generate lower backpressure, which can be advantageous for high flow rates or with UHPLC systems.[8]
UV Cutoff ~190 nm~205 nmACN is preferred for detection at low UV wavelengths (<205 nm).[8]
Q3: How does mobile phase pH affect the separation of my sulfonamide?

Mobile phase pH is one of the most critical parameters for controlling the retention and peak shape of ionizable compounds like 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide.[12] Sulfonamides are amphoteric, meaning they have both an acidic proton (on the sulfonamide nitrogen) and a basic proton (on the amine group).

The retention of an ionizable compound in RP-HPLC is strongest when it is in its neutral, non-ionized state.[12]

  • At low pH (e.g., pH < 3): The basic amine group is protonated (positively charged), while the acidic sulfonamide group is neutral. The overall molecule is charged, leading to reduced retention.

  • At high pH (e.g., pH > 8): The acidic sulfonamide group is deprotonated (negatively charged), and the basic amine is neutral. The molecule is again charged, leading to reduced retention.

  • At intermediate pH: The molecule exists primarily in its neutral form, leading to maximum retention.

For a robust method, the mobile phase pH should be set at least 2 pH units away from the analyte's pKa values to ensure it exists in a single, stable ionic state.[12] This minimizes shifts in retention time due to small pH fluctuations.

Q4: What buffer should I choose and at what concentration?

A buffer is essential for maintaining a constant mobile phase pH.[13] The choice of buffer depends on the desired pH and compatibility with your detector (e.g., UV vs. MS).

Workflow for Buffer Selection:

  • Determine Target pH: Decide on the optimal pH based on preliminary experiments (see Q3).

  • Select Buffer based on pKa: A buffer is most effective within ±1 pH unit of its pKa.[12]

  • Consider Detector Compatibility: For LC-MS, volatile buffers like formate, acetate, and ammonia are required. For UV detection, the buffer must have low absorbance at the detection wavelength.[14]

  • Set Concentration: A buffer concentration of 10-25 mM is typically sufficient for most applications.[13]

Table 3: Common RP-HPLC Buffers

BufferpKa (at 25°C)Useful pH RangeMS Compatible?
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2No
Formate3.82.8-4.8Yes
Acetate4.83.8-5.8Yes
Ammonia9.28.2-10.2Yes

Systematic Mobile Phase Optimization Workflow

A structured approach to method development saves time and resources. The following workflow guides you from initial screening to a finalized method.

Experimental Protocol: Step-by-Step Optimization
  • Initial Scoping Runs:

    • Prepare the analyte in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Perform an initial fast gradient run using the conditions in Table 1 to determine the approximate elution time of the analyte.

    • Run a second scoping run using methanol as the organic modifier (e.g., 5% to 95% MeOH with 0.1% Formic Acid) to evaluate selectivity changes.

  • Gradient Optimization:

    • Based on the scoping run, adjust the gradient slope to improve resolution around the target analyte.

    • If the peak elutes at 12 minutes in a 20-minute gradient from 5-95% B, the approximate elution percentage is 5% + (12/20) * (95%-5%) = 59% B.

    • Design a shallower gradient around this value (e.g., 40-70% B over 15 minutes) to increase separation from nearby impurities.

  • pH Adjustment and Optimization:

    • Prepare three mobile phases with different pH values using MS-compatible buffers, for instance:

      • pH ~2.7 (0.1% Formic Acid)

      • pH ~4.5 (0.1% Acetic Acid or 10mM Ammonium Acetate)

      • pH ~9.5 (10mM Ammonium Bicarbonate)

    • Run the optimized gradient with each mobile phase to observe changes in retention time and peak shape. Select the pH that provides the best resolution and peak symmetry.

  • Final Refinements:

    • Fine-tune the column temperature (e.g., test at 25°C, 30°C, and 40°C) to see if it improves resolution.

    • Once the conditions are finalized, perform a system suitability test to ensure the method is robust and reproducible.[11]

Visualization: Optimization Workflow

OptimizationWorkflow start_node Define Analytical Goal (Purity, Quantification) A 1. Initial Conditions Setup (C18 Column, ACN/Water + 0.1% FA) start_node->A process_node process_node decision_node decision_node end_node Final Validated Method B 2. Perform Broad Gradient Scan (5-95% B) A->B C Resolution Adequate? B->C D 3. Optimize Gradient Slope (Shallow gradient around analyte) C->D No E Peak Shape Acceptable? C->E Yes D->E F 4. Screen Different pH (e.g., pH 2.7, 4.5, 9.5) E->F No (Tailing) H 5. Evaluate Organic Modifier (Switch ACN to MeOH) E->H Yes G Select Optimal pH & Buffer F->G G->H I Select Modifier with Best Selectivity H->I J Final Method Qualification (System Suitability) I->J J->end_node

Caption: A systematic workflow for mobile phase optimization in RP-HPLC.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q: My analyte peak is tailing. What are the likely causes and solutions?

Peak tailing is a common issue, especially for basic compounds like sulfonamides, and it can compromise resolution and integration accuracy.[15] The primary causes are secondary ionic interactions with the silica stationary phase or issues with the mobile phase.

Cause 1: Interaction with Active Silanols The stationary phase surface contains silanol groups (-Si-OH) which can become negatively charged (-Si-O⁻) and interact with the protonated amine on your analyte, causing tailing.[15]

  • Solution 1: Decrease Mobile Phase pH. Lowering the pH to < 3 suppresses the ionization of silanol groups, minimizing these secondary interactions.[13]

  • Solution 2: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are "end-capped" to block most active silanols, making them less prone to causing peak tailing for basic compounds.[15]

  • Solution 3 (for non-MS methods): Add a Competing Base. Adding a small amount of an amine like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can mask the active silanols and improve peak shape. Note: TEA is not volatile and is not suitable for LC-MS.[13]

Cause 2: Insufficient Buffer Capacity If the buffer concentration is too low or the pH is outside its effective range, it cannot maintain a constant pH, causing the analyte to exist in multiple ionic forms during its travel through the column.[13]

  • Solution: Increase Buffer Concentration. Try increasing the buffer concentration to 25-50 mM to ensure consistent pH control.[14]

Visualization: Troubleshooting Peak Tailing

TailingTroubleshooting start_node Peak Tailing Observed A Is tailing specific to basic analytes or all peaks? start_node->A S4 Check buffer pH and pKa. Increase buffer concentration. start_node->S4 Also Consider decision_node decision_node solution_node solution_node B Suspect Silanol Interaction A->B Basic Analytes C Suspect Column Void or Extra-Column Volume A->C All Peaks S1 Decrease Mobile Phase pH (e.g., to pH < 3) B->S1 S2 Use High-Purity, End-Capped Column B->S2 S3 Check fittings for dead volume. Consider column replacement. C->S3

Caption: A decision tree for diagnosing and solving peak tailing issues.

Q: My retention times are drifting or are not reproducible. Why is this happening?

Unstable retention times are a critical problem that undermines method reliability. The most common causes are related to temperature, mobile phase preparation, or the HPLC system itself.[10]

  • Cause 1: Insufficient Column Equilibration: RP-HPLC columns, especially when using complex mobile phases or ion-pairing reagents, require sufficient time to equilibrate.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Cause 2: Temperature Fluctuations: The column temperature directly affects retention time; a 1°C change can alter retention by 1-2%.[10]

    • Solution: Use a thermostatted column compartment and ensure the mobile phase has time to reach the column temperature, especially at high flow rates.[9]

  • Cause 3: Mobile Phase Composition Change: This can happen if solvents are not mixed accurately or if one component evaporates faster than another.

    • Solution: Always use freshly prepared mobile phase.[9] Keep mobile phase bottles covered to minimize evaporation. If mixing online, ensure the pump's proportioning valves are working correctly.[13]

  • Cause 4: Inconsistent Flow Rate: Worn pump seals or faulty check valves can lead to flow rate fluctuations.[10]

    • Solution: Perform regular preventative maintenance on the HPLC pump. Monitor the system pressure; an unstable pressure reading often indicates a pump issue.

Q: I am not getting enough resolution between my analyte and an impurity. How can I improve it?

Improving resolution often requires adjusting the "selectivity" of the chromatographic system.

  • Solution 1: Adjust Organic Strength. Create a shallower gradient or switch to isocratic elution with a lower percentage of organic modifier. This will increase retention times and potentially improve the separation between closely eluting peaks.

  • Solution 2: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice versa) is a powerful way to alter selectivity and can often resolve co-eluting peaks.[8]

  • Solution 3: Fine-Tune the Mobile Phase pH. Small changes in pH can significantly impact the retention of ionizable compounds.[16] Systematically adjust the pH in small increments (e.g., 0.2 pH units) around the initial pH to find the optimal separation window.

  • Solution 4: Change the Stationary Phase. If mobile phase optimizations are insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18.[16]

References

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, March 8). Timberline Instruments.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (n.d.). Benchchem.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021, June 22). PMC.
  • Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. (n.d.). Journal of Chromatographic Science, Oxford Academic.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience.
  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (n.d.). PMC.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Selecting an organic modifier for reversed-phase chromatography. (n.d.). Crawford Scientific.
  • Reversed-phase HPLC Buffers. (n.d.). Millipore Sigma.
  • Nontargeted Screening and Determination of Sulfonamides. (2017, February 17). Journal of Agricultural and Food Chemistry, ACS Publications.
  • METHOD DEVELOPMENT AND MODEST VALIDATION OF SULFADIAZINE BY REVERSE PHASE HPLC. (2025, February 1). International Journal of Pharmaceutical Sciences and Research.
  • Separation of Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2016, June 15). Science of The Total Environment.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Advanced Chromatography Technologies.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Application Notes and Protocols for the Quantification of 2-Methoxy-5-methylbenzenesulfonamide. (n.d.). Benchchem.

Sources

Optimization

Preventing degradation of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, mechanistically grounded framework fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, mechanistically grounded framework for handling 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide .

Because this molecule contains a highly reactive secondary aniline moiety paired with a sulfonamide group, standard benchtop storage is insufficient. This guide explains the causality behind its degradation and provides self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Frequently Asked Questions (Troubleshooting Degradation)

Q1: Why did my batch of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide turn from an off-white powder to a yellowish-brown color during storage? A1: This color shift is the macroscopic symptom of oxidative degradation[1]. Your molecule features a secondary amine (the methylamino group) attached to an aromatic ring. The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups acts as strong electron-donating groups (EDGs) via resonance and hyperconjugation, respectively. These EDGs funnel electron density into the aromatic ring and onto the amine nitrogen, significantly lowering its oxidation potential. When exposed to atmospheric oxygen, the electron-rich amine undergoes rapid autoxidation to form N-oxides, hydroxylamines, and highly conjugated quinone-imine derivatives. These conjugated systems absorb visible light, resulting in the yellow/brown discoloration[2].

Q2: Is the sulfonamide functional group at risk of degradation if exposed to atmospheric moisture? A2: Generally, no, provided the environment remains pH-neutral. Sulfonamides are highly resistant to abiotic hydrolysis under neutral conditions (pH 4.0 to 9.0) due to the high stability of the sulfur-nitrogen bond[3]. However, if the compound absorbs moisture and is simultaneously exposed to extreme pH conditions (pH < 2.0 or highly alkaline environments), hydrolytic cleavage can occur, yielding sulfonic acid and amine derivatives[4]. Therefore, while hydrolysis is secondary to oxidation, desiccation is still mandatory to prevent moisture-induced micro-environments that could facilitate degradation.

Q3: How does ambient light exposure affect the integrity of the sample? A3: Aromatic amines are highly susceptible to photodegradation. UV and visible light can excite the electron-rich aromatic system, leading to the homolytic cleavage of bonds and the generation of reactive radical intermediates[5]. These radicals propagate chain reactions that accelerate both oxidation and polymerization. Storing the compound in clear glass on a benchtop guarantees rapid purity loss.

Part 2: Mechanistic Degradation & Intervention Pathways

To visualize the causality between environmental triggers and molecular degradation, refer to the pathway diagram below.

G Target 5-Methoxy-2-methyl-4- (methylamino)benzenesulfonamide Oxidation Oxidation (O2) Target: Secondary Amine Target->Oxidation Atmospheric O2 Photo Photodegradation (UV) Target: Aromatic Ring Target->Photo Light Exposure Hydrolysis Hydrolysis (H2O) Target: Sulfonamide Target->Hydrolysis Extreme pH / Moisture OxProduct N-oxides, Hydroxylamines, Quinone-imines (Colored) Oxidation->OxProduct PhotoProduct Radical Intermediates & Polymeric Degradants Photo->PhotoProduct HydroProduct Sulfonic Acid + Amine Cleavage Hydrolysis->HydroProduct IntOx Inert Gas (Ar/N2) Storage IntOx->Oxidation Prevents IntPhoto Amber Vials & Dark Storage IntPhoto->Photo Prevents IntHydro Desiccation & Neutral pH IntHydro->Hydrolysis Prevents

Degradation pathways of the compound and targeted preventive interventions.

Part 3: Quantitative Data on Storage Efficacy

The following table summarizes the kinetic impact of various storage conditions on the stability of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide.

Storage ConditionTemperatureAtmosphereLight ExposureEst. Monthly Purity LossPrimary Degradant Risk
Optimal (Recommended) -20°CArgon (Ar)Dark (Amber Glass)< 0.1% None
Sub-optimal 4°CAirDark (Amber Glass)~ 1.5%N-oxides, Hydroxylamines
Poor 25°CAirAmbient Light> 5.0%Quinone-imines, Radicals
High Moisture 25°CAir (High RH)Dark~ 2.0%Hydrolytic cleavage products

Part 4: Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating protocols in your laboratory.

Protocol 1: Optimal Aliquoting and Storage Workflow

Purpose: To establish a physical barrier against oxygen and photons, arresting kinetic degradation.

  • Preparation: Pre-chill amber glass vials to -20°C. Ensure all vials are completely dry to prevent moisture seeding.

  • Inert Gas Purging: Flush the receiving vials with high-purity Argon gas for 10 seconds. Scientific Rationale: Argon is heavier than air and forms a dense, protective blanket over the solid, whereas Nitrogen can easily diffuse out if the seal is imperfect.

  • Aliquoting: Transfer the powder into the vials within a controlled environment (e.g., a glove box or under a steady stream of Argon). Do not leave the master batch open to the air for more than 2 minutes.

  • Sealing: Seal the vials tightly with PTFE-lined caps. PTFE is chemically inert and provides a superior moisture barrier compared to standard silicone septa.

  • Storage: Place the sealed vials in a secondary desiccator cabinet maintained at -20°C. Cold storage exponentially decreases the thermodynamic rate of autoxidation.

Protocol 2: Purity Assessment via HPLC-UV

Purpose: To quantitatively validate the integrity of the compound before use in sensitive biological or chemical assays.

  • Sample Preparation: Dissolve exactly 1.0 mg of the stored compound in 1.0 mL of HPLC-grade Acetonitrile. Vortex for 30 seconds until fully dissolved.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Scientific Rationale: The acidic modifier (TFA) ensures the basic methylamino group remains fully protonated, preventing peak tailing and ensuring sharp, reproducible chromatography.

  • Chromatographic Conditions: Utilize a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor absorbance at 254 nm (to quantify the primary aromatic backbone) and 280 nm (to specifically detect conjugated, colored quinone-imine degradation products).

  • Validation: Integrate the peaks. A purity drop of >1.0% or the emergence of new peaks at lower retention times (indicating more polar oxidized species) necessitates repurification via flash chromatography before use.

Part 5: References

  • Hydrolysis of sulphonamides in aqueous solutions - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Sulfonamide Degradation Source: Technical University of Munich (TUM) URL:[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications Source: Open Access Journals URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Removal for 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Welcome to the technical support center for the purification of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to address common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges associated with removing chemical impurities via crystallization. Here, we synthesize fundamental principles with practical, field-proven solutions to help you achieve the highest standards of purity for your compound.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses high-level questions regarding the purification strategy for 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide.

Q1: What are the most common types of impurities I should expect?

A1: Impurities are typically process-related and can originate from starting materials, side-reactions, or degradation. For a substituted sulfonamide like this, common impurities may include:

  • Structurally-Related Impurities: Analogs lacking a methyl or methoxy group, or those with alternative substitution patterns. These can inhibit recrystallization if they have similar structures.[1]

  • Starting Materials: Unreacted precursors from the sulfonylation step.

  • Over-Alkylated Species: For instance, impurities where the sulfonamide nitrogen has been alkylated.[2]

  • Hydrolysis Products: Cleavage of the sulfonamide bond under certain pH and temperature conditions.

  • Colored Impurities: Often larger, conjugated molecules formed from minor side reactions or degradation, which can impart a yellow or brown hue to the final product.

Q2: How do I select an appropriate solvent system for crystallization?

A2: Solvent selection is the most critical step in developing a successful crystallization process.[3][4] The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility upon cooling.[5]

A systematic approach is recommended:

  • Solubility Testing: Test the solubility of your crude material in a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, and water). A good starting point is to add a small amount of solid to a test tube, add solvent dropwise, and observe solubility at room temperature and then upon heating.

  • Solvent/Antisolvent Systems: If a single solvent is not ideal, a binary system can be effective. Dissolve the compound in a "good" solvent (in which it is very soluble), and then add a miscible "antisolvent" (in which it is poorly soluble) until turbidity is observed.[4] For sulfonamides, common pairs include ethanol/water or isopropanol/water.[6]

  • Safety and Regulatory Considerations: Always consider the safety profile and regulatory acceptance of the solvent. The FDA provides guidance on solvent classes, with Class 3 solvents being the most favorable for pharmaceutical use.[7]

Q3: How does pH influence the crystallization of this sulfonamide?

A3: The sulfonamide group (-SO₂NH-) has an acidic proton. In basic conditions, this proton can be removed to form a salt, which is typically much more soluble in aqueous or polar protic solvents. Conversely, in acidic conditions, the methylamino group (-NHCH₃) can be protonated. This pH-dependent solubility can be exploited for purification:

  • Impurity Removal: Some impurities may be selectively removed by performing an aqueous wash at a specific pH before crystallization. For example, acidic impurities can be removed with a mild base wash, and basic impurities with a mild acid wash.

  • Crystallization Control: Ensure the pH of your solution is in a range where the free sulfonamide is the least soluble to maximize yield. Drastic pH changes can sometimes cause the product to "oil out" or precipitate as an amorphous solid.

Q4: How can I monitor the purity of my material during the process?

A4: Effective purity monitoring is essential for process optimization. The primary techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, providing quantitative data on the main component and impurities.[8] A well-developed HPLC method can separate closely related impurities and is crucial for quality control.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and assessing the effectiveness of a purification step.[8][9] For sulfonamides, spots can often be visualized with UV light or by staining with a fluorescamine solution.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation and detect impurities if they are present at sufficient levels (typically >1%).

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities.[2]

Section 2: Troubleshooting Guide: Common Crystallization Problems

This guide provides direct answers to specific issues you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
"Oiling Out": Product separates as a liquid instead of a solid. 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. The melting point of the solid is lower than the solution temperature. 4. High concentration of impurities present.[6]1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add 5-10% more hot solvent to reduce supersaturation.[6] 2. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from the surface, before moving to a cold bath.[10] 3. Change Solvents: The current solvent may be too nonpolar. Switch to a more suitable solvent or solvent system.[6] 4. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure material.[6]
Low Purity in Final Product (Impurities Co-crystallize) 1. Inappropriate solvent choice. 2. Impurities are structurally very similar to the desired compound. 3. Cooling was too rapid, trapping impurities in the crystal lattice.1. Re-screen Solvents: A different solvent may have a better selectivity for dissolving the impurity while leaving the main compound less soluble at cold temperatures.[11][12] 2. Perform a Pre-Purification Step: If purity is very low, consider an acid-base wash or a quick silica gel plug filtration before crystallization. 3. Slow Cooling & Agitation: After dissolving, allow the solution to cool very slowly with gentle agitation. This provides time for equilibrium to be established, favoring the growth of pure crystals.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated.[6] 2. The solution is supersaturated but lacks a nucleation site.[6]1. Reduce Solvent Volume: Gently boil off a portion of the solvent to increase the concentration and try cooling again. 2. Induce Nucleation: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[4] 3. Use an Antisolvent: If the compound is dissolved in a "good" solvent, slowly add a miscible "antisolvent" until the solution becomes persistently cloudy.[4]
Yield is Significantly Lower Than Expected 1. The most common cause is using too much solvent.[6][10] 2. Premature crystallization during a hot filtration step.[6] 3. Incomplete cooling of the mother liquor.1. Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid.[4][6] 2. Pre-heat Equipment: If performing a hot filtration, use pre-heated glassware (funnel, receiving flask) to prevent the product from crashing out.[6] 3. Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
Product Color is Off (e.g., Yellow or Brown) 1. Presence of colored, often highly conjugated, impurities. 2. Thermal degradation if the solution was heated for too long or at too high a temperature.1. Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[6] 2. Minimize Heating Time: Dissolve the solid and perform any hot filtration as quickly as is practical.

Section 3: Protocols & Workflows

Protocol 1: Standard Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide. Add a boiling chip and the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain dissolved product upon cooling.[6]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes. Causality: Charcoal has a high surface area that adsorbs large, colored impurity molecules.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[4][6]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to ensure maximum precipitation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the re-dissolving of the desired product.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Diagram 1: Troubleshooting Crystallization Failures

This decision tree provides a logical workflow for addressing common crystallization issues.

G start Crystallization Attempt issue Problem Encountered? start->issue no_xtal No Crystals Form issue->no_xtal Yes oiling Product 'Oils Out' issue->oiling Yes low_purity Low Purity / Color issue->low_purity Yes success Pure Crystals Obtained issue->success No no_xtal_q1 Solution Clear? no_xtal->no_xtal_q1 oiling_q1 High Impurity Load? oiling->oiling_q1 low_purity_q1 Solution Colored? low_purity->low_purity_q1 sol1 Too much solvent. Concentrate solution. no_xtal_q1->sol1 Yes sol2 Supersaturated. Scratch or seed. no_xtal_q1->sol2 Yes sol1->start sol2->start sol3 Cooling too fast or too concentrated. Reheat, add solvent, cool slowly. oiling_q1->sol3 No sol4 Pre-purify crude. Change solvent. oiling_q1->sol4 No oiling_q1->sol4 Yes sol3->start sol4->start sol5 Trapped impurities. Recrystallize slowly from a different solvent. low_purity_q1->sol5 No sol6 Use activated charcoal. Perform hot filtration. low_purity_q1->sol6 No low_purity_q1->sol6 Yes sol5->start sol6->start

Caption: A troubleshooting decision tree for common crystallization problems.

Diagram 2: Impurity Removal Workflow

This diagram illustrates a systematic approach to purifying the crude product.

G cluster_0 Phase 1: Analysis & Strategy cluster_1 Phase 2: Execution cluster_2 Phase 3: Verification crude Crude Product analyze Analyze Impurity Profile (HPLC, LC-MS) crude->analyze select_method Select Purification Strategy analyze->select_method wash Aqueous Acid/Base Wash select_method->wash Ionic Impurities chrom Column Chromatography select_method->chrom High Load / Difficult Separation crystallize Crystallization select_method->crystallize Default / Polishing wash->crystallize chrom->crystallize isolate Isolate & Dry Solid crystallize->isolate final_analysis Final Purity Check (HPLC > 99.5%?) isolate->final_analysis final_product High-Purity Product final_analysis->final_product Yes reprocess Reprocess / Re-evaluate Strategy final_analysis->reprocess No reprocess->select_method

Sources

Optimization

Technical Support Center: Overcoming Low Cellular Permeability of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the in vitro permeability bottlenecks of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the in vitro permeability bottlenecks of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide .

As a highly polar small molecule, this compound presents unique challenges in cellular assays. Its primary benzenesulfonamide group (a strong hydrogen bond donor/acceptor) and secondary methylamino group significantly increase its Polar Surface Area (PSA). These structural features frequently lead to two major in vitro artifacts: poor passive transcellular diffusion and high susceptibility to active efflux by apical transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [2].

This guide provides a self-validating diagnostic workflow, step-by-step experimental protocols, and mechanistic FAQs to help you decouple passive permeability issues from active efflux.

Diagnostic Workflow: Identifying the Permeability Bottleneck

Before altering your compound's formulation or structure, you must determine the exact mechanism restricting its permeability. We recommend a tiered approach: starting with a cell-free Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate passive diffusion [3], followed by a bidirectional Caco-2 cellular assay to evaluate active transport [1].

G Start Initiate Permeability Screening (PAMPA & Caco-2) PAMPA PAMPA Papp Result? Start->PAMPA LowPAMPA Low PAMPA (< 1.0 x 10^-6 cm/s) Mechanism: Poor Passive Diffusion PAMPA->LowPAMPA Low Papp HighPAMPA High PAMPA (> 1.0 x 10^-6 cm/s) Mechanism: Good Passive Diffusion PAMPA->HighPAMPA High Papp Action1 Troubleshoot: Optimize Formulation, Use Prodrug, or Adjust Assay pH LowPAMPA->Action1 Caco2 Caco-2 Efflux Ratio (ER)? ER = (B-A Papp) / (A-B Papp) HighPAMPA->Caco2 HighER ER > 2.0 Mechanism: Active Efflux (P-gp/BCRP) Caco2->HighER ER > 2.0 LowER ER < 2.0 Mechanism: High Intrinsic Permeability Caco2->LowER ER < 2.0 Action2 Troubleshoot: Co-dose with Efflux Inhibitors (e.g., Elacridar) HighER->Action2

Figure 1: Decision tree for diagnosing and resolving in vitro permeability bottlenecks.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, every permeability assay must act as a self-validating system. The following protocols include built-in Quality Control (QC) steps to prevent false negatives caused by poor solubility or compromised membranes.

Protocol A: PAMPA (Passive Diffusion Isolation)

PAMPA strips away active transport and paracellular complexities, allowing you to measure the intrinsic ability of the benzenesulfonamide core to cross a lipid bilayer [3].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well PVDF donor plate with 5 µL of a 1% (w/v) lecithin solution dissolved in dodecane. Allow 10 minutes for the solvent to settle.

  • Donor Solution Preparation: Dilute 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide to a final concentration of 10 µM in PBS (pH 7.4). Critical: Keep DMSO concentration 1% (v/v) to prevent membrane degradation.

  • Assembly: Add 300 µL of PBS (pH 7.4) containing 1% DMSO to the acceptor plate wells. Add 150 µL of the donor solution to the donor plate wells. Carefully place the donor plate into the acceptor plate to form a "sandwich."

  • Incubation: Incubate the assembly at room temperature for 4–5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • QC Validation: Calculate the mass balance. A mass recovery of < 80% indicates non-specific binding to the plastic or precipitation, which will artificially lower your apparent permeability ( Papp​ ).

Protocol B: Bidirectional Caco-2 Assay with Efflux Inhibition

Because sulfonamides are heavily targeted by intestinal efflux pumps [2], a standard Apical-to-Basolateral (A-B) test is insufficient. You must perform a bidirectional assay to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 24-well transwell plate. Culture for 21 days to ensure full differentiation and expression of P-gp/BCRP [1].

  • Monolayer Validation (QC 1): Measure Transepithelial Electrical Resistance (TEER). Only use wells with a TEER > 250 Ω⋅cm2 .

  • Assay Buffer: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4).

  • Dosing (A-B and B-A):

    • A-B Transport: Add 200 µL of 10 µM test compound in HBSS to the apical chamber. Add 800 µL of blank HBSS to the basolateral chamber.

    • B-A Transport: Add 800 µL of 10 µM test compound to the basolateral chamber. Add 200 µL of blank HBSS to the apical chamber.

  • Efflux Inhibition Phase: In a parallel set of wells, repeat Step 4 but include 2 µM Elacridar (a potent P-gp/BCRP inhibitor) in both the apical and basolateral buffers [4].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Paracellular Validation (QC 2): Add 100 µM Lucifer Yellow to the donor compartment. Post-assay, measure fluorescence in the receiver compartment. A Papp​ of Lucifer Yellow > 0.5×10−6 cm/s indicates a ruptured monolayer; discard these results.

Data Interpretation & Troubleshooting Tables

Use the following tables to interpret your LC-MS/MS data and select the appropriate chemical interventions.

Table 1: Diagnostic Permeability Matrix
PAMPA Papp​ ( 10−6 cm/s)Caco-2 A-B Papp​ Caco-2 ER (B-A / A-B)Mechanistic DiagnosisRecommended Troubleshooting Action
< 1.0 (Low)< 1.0 (Low)~ 1.0Poor passive diffusion (High PSA/H-bonding)Mask sulfonamide via prodrug; use permeation enhancers.
> 5.0 (High)< 1.0 (Low)> 2.0 Active Efflux (Transporter Substrate)Co-dose with P-gp/BCRP inhibitors (See Table 2).
> 5.0 (High)> 10.0 (High)~ 1.0High PermeabilityNo action needed; compound is highly permeable.
< 1.0 (Low)> 10.0 (High)< 0.5Active Influx (Uptake Transporter)Investigate OATP or PEPT1 transporter involvement.
Table 2: Recommended Efflux Transporter Inhibitors
Transporter TargetInhibitorWorking ConcentrationMechanism of Action
P-glycoprotein (P-gp) Verapamil50 - 100 µMCompetitive substrate inhibitor [4].
P-gp & BCRP Elacridar (GF120918)2.0 µMNon-competitive, highly potent dual inhibitor.
BCRP Ko1431.0 - 5.0 µMSpecific BCRP inhibitor; useful for decoupling P-gp vs BCRP.
MRP2 MK-57150 µMLeukotriene receptor antagonist; inhibits MRP-mediated efflux.

Frequently Asked Questions (FAQs)

Q: My compound precipitates in the donor compartment during the Caco-2 assay. How can I fix this without ruining the cell monolayer? A: Benzenesulfonamides often suffer from poor aqueous solubility, which mimics low permeability. Do not increase DMSO beyond 1% (v/v), as this will artificially open tight junctions and ruin the TEER. Instead, add 1-4% Bovine Serum Albumin (BSA) to the receiver compartment to maintain sink conditions, and ensure your donor concentration is strictly below the compound's thermodynamic solubility limit in HBSS.

Q: The PAMPA assay shows high permeability, but the Caco-2 A-to-B permeability is near zero. Why is there a discrepancy? A: This is the classic signature of active efflux. Your molecule possesses sufficient lipophilicity to passively cross the artificial lipid bilayer in PAMPA. However, in the Caco-2 model, the sulfonamide and secondary amine groups act as recognition motifs for apical efflux pumps (like P-gp). The enterocyte pumps the drug back into the apical lumen as fast as it diffuses in.

Transport Apical Apical Compartment (Gut Lumen / Donor) Cell Caco-2 Enterocyte (Intracellular Space) Apical->Cell Passive Influx (Masked by Efflux) Basolateral Basolateral Compartment (Bloodstream / Receiver) Cell->Basolateral Passive Efflux (A-B Transport) Pgp P-gp / BCRP Efflux Transporters Cell->Pgp Substrate Recognition Pgp->Apical Active Efflux (ATP-dependent)

Figure 2: Intestinal epithelial transport mechanisms highlighting P-gp mediated active efflux.

Q: If I confirm P-gp efflux, how can I overcome it structurally? A: If formulation (e.g., co-dosing with inhibitors) is not an option, structural modification is required. The hydrogen bond donors on the sulfonamide (-SO2NH2) and the secondary amine are primary pharmacophores for P-gp recognition. Consider synthesizing a transient prodrug (e.g., N-acylation or N-alkylation of the sulfonamide) to mask the hydrogen bond donors during gastrointestinal transit. Once absorbed, plasma esterases or amidases will cleave the prodrug to release the active 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide.

Q: My Caco-2 Efflux Ratio (ER) is 1.2, but overall permeability is still very low. What is the root cause? A: An ER < 2.0 rules out active efflux. The root cause is poor intrinsic passive permeability. The high Polar Surface Area (PSA) of the sulfonamide group requires a massive desolvation energy penalty to enter the lipophilic cell membrane. To troubleshoot, try running the assay with a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to leverage the microclimate pH of the gut, which may alter the ionization state of the secondary amine and slightly improve passive partitioning.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Vullo, D., Steffansen, B., Brodin, B., & Supuran, C. T. (2006). Carbonic anhydrase inhibitors: transepithelial transport of thioureido sulfonamide inhibitors of the cancer-associated isozyme IX is dependent on efflux transporters. Bioorganic & Medicinal Chemistry, 14(7), 2418-2427.[Link]

  • Avdeef, A., Artursson, P., Neuhoff, S., Lazorova, L., Gråsjö, J., & Tavelin, S. (2005). Caco-2 permeability of weakly basic drugs predicted with the double-sink PAMPA pKa(flux) method. European Journal of Pharmaceutical Sciences, 24(4), 333-349. [Link]

  • Durães, F., Sousa, E., & Pinto, M. M. M. (2023). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. Pharmaceutics, 15(11), 2605.[Link]

Troubleshooting

Technical Support Center: 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide LC-MS/MS Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals quantifying 5-Methoxy-2-methyl-4-(methylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals quantifying 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (5-MMB) .

Because 5-MMB is a low-molecular-weight, highly basic compound (MW ~230.28 g/mol ), it readily protonates in positive electrospray ionization (ESI+) to yield an [M+H]+ precursor at m/z 231. However, this specific low-mass region is notoriously congested with chemical background noise, solvent clusters, and plasticizers[1]. This guide moves beyond basic checklists, focusing on the physicochemical causality of baseline anomalies and providing self-validating workflows to restore optimal Signal-to-Noise (S/N) ratios.

Part 1: Diagnostic Triage Workflow

Before adjusting method parameters, you must isolate the physical origin of the noise. The following decision tree maps the logical isolation of the LC system, the MS source, and the detector electronics.

BaselineDiagnostics Step1 High Baseline Noise at m/z 231 Initiate Diagnostics Step2 1. Block Flow to MS (Zero-Flow Test) Step1->Step2 ElecNoise Noise Persists: Electronic/Detector Issue (Check EM, Grounding) Step2->ElecNoise Yes ChemNoise Noise Drops: Chemical Noise (Proceed to Step 2) Step2->ChemNoise No Step3 2. Direct Infusion (Bypass LC Column) ChemNoise->Step3 MSIssue Noise Persists: Source/Solvent Contamination (Clean Source, Replace Solvents) Step3->MSIssue High Noise LCIssue Noise Drops: LC/Column Issue (Check Column Bleed, Carryover) Step3->LCIssue Low Noise

Fig 1: Diagnostic decision tree for isolating LC-MS/MS baseline noise sources.

Part 2: Knowledge Base & FAQs

Q1: Why is the baseline noise at m/z 231 exceptionally high compared to my heavier analytes? Causality: The trace analysis of low molecular weight analytes is inherently challenging due to chemical interference[1]. At m/z 231, you are detecting not just your analyte, but a continuous stream of solvent clusters (e.g., methanol/water/formic acid adducts) and trace environmental contaminants. Resolution: Optimize the MS cone gas flow and cone voltage to selectively disrupt weakly bound solvent clusters before they reach the quadrupole[1]. Additionally, evaluate different brands of LC-MS grade methanol, as trace impurities vary significantly by manufacturer and can drastically elevate the baseline[1].

Q2: I am seeing wandering baselines and ghost peaks during my gradient. Is this an MS or LC issue? Causality: Wandering baselines that correlate with the gradient are almost exclusively an LC issue. They stem from refractive index changes, inadequate solvent mixing, or biological contamination in the aqueous mobile phase[2]. Resolution: Replace aqueous mobile phases daily. Microbial byproducts in standing water easily produce ghost peaks and baseline wandering[2]. Compare your current LC pressure traces to archived images; pressure fluctuations often precede severe baseline anomalies and indicate pump or mixing issues[3].

Q3: How do I differentiate between sample matrix suppression and instrument contamination? Causality: Matrix suppression occurs when co-eluting endogenous compounds (like phospholipids) compete with 5-MMB for ionization energy, causing a sudden drop in the baseline or signal. Instrument contamination causes a continuous elevation of the baseline[3]. Resolution: Inject a System Suitability Test (SST) sample consisting of neat standards. Because the SST bypasses the sample preparation phase, a clean SST result immediately proves the instrument is functioning correctly, isolating the issue to your sample matrix or extraction protocol[3].

Part 3: Self-Validating Experimental Protocols
Protocol A: The Zero-Flow to Zero-Volume Isolation Test

This protocol is a self-validating system. By systematically reintroducing components, the exact step where baseline noise returns definitively proves the root cause, eliminating false assumptions.

  • Zero-Flow Test (Detector Validation): Disconnect the LC from the MS source. Cap the MS inlet and turn on the detector.

    • Logic: If high noise persists, the issue is electronic (e.g., a failing electron multiplier or grounding loop). If the baseline is flat, proceed to Step 2.

  • Direct Infusion (Source Validation): Using a syringe pump, infuse a clean solution of 50:50 MeOH:H2O (0.1% Formic Acid) directly into the MS source at 10 µL/min.

    • Logic: If noise spikes at m/z 231, your infusion solvent is contaminated, or the MS source (corona needle/capillary) requires cleaning. If the baseline remains low, the MS is validated. Proceed to Step 3.

  • Zero-Volume Injection (LC Validation): Reconnect the LC column to the MS. Run your standard gradient without injecting a sample.

    • Logic: If the baseline drifts upward as the organic composition increases, you are observing column bleed or contaminated mobile phase B[2].

  • SST Injection (Autosampler Validation): Inject a neat standard of 5-MMB.

    • Logic: If a broad, noisy peak appears at the void volume or carries over into subsequent blanks, flush the sample injection system to eliminate carryover[4].

Protocol B: Post-Column Infusion for Matrix Suppression Mapping

Use this protocol if your baseline is stable but your 5-MMB signal is inexplicably low or noisy in biological samples.

  • Setup: Install a zero-dead-volume T-piece between the analytical column and the MS source.

  • Infusion: Connect a syringe pump to the third port of the T-piece. Infuse a 100 ng/mL solution of 5-MMB at a constant rate (e.g., 10 µL/min) while the LC pumps run at the initial gradient conditions.

  • Equilibration: Monitor the MRM transition for 5-MMB (m/z 231 m/z 167). The baseline should elevate to a constant, steady state.

  • Matrix Injection: Inject a blank extracted matrix sample (e.g., blank plasma/urine).

  • Observation: Any significant dips or noisy fluctuations in the elevated baseline indicate zones of severe ion suppression. Causality: You must adjust your LC gradient so that 5-MMB elutes outside of these specific suppression windows.

Part 4: Quantitative Data & Interference Presentation

When troubleshooting the m/z 200-300 range, it is critical to identify the exact mass of the background noise. Below is a summary of common chemical interferences that mimic or obscure 5-MMB.

m/zSuspected ContaminantSource of ContaminationMitigation Strategy
214.1 N-ButylbenzenesulfonamidePlasticizers leaching from LC solvent lines or plastic bottles.Replace PEEK/PTFE lines with stainless steel; strictly use glass solvent bottles[3].
231.1 5-MMB CarryoverAutosampler needle, valve stator, or injection loop.Implement a multi-solvent needle wash (e.g., MeOH/H₂O/Formic Acid) after each run[4].
231.x Methanol/Water ClustersImpure LC-MS grade organic solvents.Evaluate and switch brands of LC-MS grade methanol; optimize cone gas flow[1].
284.3 Stearic AcidSoap/detergent residue on laboratory glassware.Bake glassware at 400°C; never use detergents to clean LC mobile phase bottles.
Part 5: References
  • LCMS Troubleshooting: 14 Best Practices for Laboratories, ZefSci. Available at:

  • Eliminating Baseline Problems, Agilent Technologies. Available at:

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory, American Association for Clinical Chemistry (AACC/ADLM). Available at:

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines, Waters Corporation. Available at:

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vivo Efficacy of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide: A Comparative Guide to Next-Generation CAIX Inhibitors

Tumor hypoxia and extracellular acidosis are fundamental hallmarks of the tumor microenvironment (TME) that drive metastasis, immune evasion, and profound resistance to conventional chemotherapy1[1]. A central regulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Tumor hypoxia and extracellular acidosis are fundamental hallmarks of the tumor microenvironment (TME) that drive metastasis, immune evasion, and profound resistance to conventional chemotherapy1[1]. A central regulator of this acidic phenotype is Carbonic Anhydrase IX (CAIX), a transmembrane zinc metalloenzyme overexpressed under hypoxic conditions via the HIF-1α pathway[1].

As a Senior Application Scientist, I have observed that while first-generation pan-CA inhibitors like Acetazolamide (AAZ) suffer from dose-limiting off-target toxicities, next-generation targeted therapies offer a wider therapeutic window. This guide provides a comprehensive framework for validating the in vivo efficacy of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (5-MMB) . We will objectively compare its performance against the clinical-stage CAIX inhibitor SLC-0111 2[2] and AAZ, detailing the mechanistic rationale and self-validating experimental protocols required for rigorous preclinical evaluation.

Part 1: Mechanistic Rationale & Pathway Visualization

The structural design of 5-MMB leverages specific functional groups to maximize CAIX selectivity. Primary benzenesulfonamides are classic CA inhibitors that coordinate directly with the active-site Zn2+ ion3[3]. However, the addition of the 5-methoxy and 2-methyl groups in 5-MMB provides dual electrostatic versatility 4[4].

Causality in Drug Design: The methoxy group acts as a hydrogen bond acceptor, while the methyl group engages in hydrophobic interactions with residues (e.g., Val131, Leu198) that are unique to the CAIX active site cleft. This steric and electrostatic matching drastically reduces the compound's affinity for the ubiquitous, off-target cytosolic CAII isoform. Furthermore, the 4-(methylamino) substitution enhances aqueous solubility and membrane permeability compared to traditional rigid linkers5[5].

G Hypoxia Tumor Hypoxia (Low pO2) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A Induces CAIX_Expr CAIX Overexpression (Cell Surface) HIF1A->CAIX_Expr Upregulates Acidosis Extracellular Acidosis (Low pHe) CAIX_Expr->Acidosis CO2 Hydration Metastasis Tumor Invasion & Chemoresistance Acidosis->Metastasis Promotes Drug 5-MMB / SLC-0111 (CAIX Inhibitors) Drug->CAIX_Expr Blocks (Zn2+ Binding)

Hypoxia-induced HIF-1α signaling and CAIX-mediated tumor acidosis blocked by 5-MMB.

Part 2: Comparative In Vivo Efficacy Data

To establish the therapeutic window of 5-MMB, it is critical to compare its enzymatic inhibition profile (Ki) and in vivo pharmacodynamics against established benchmarks. SLC-0111 serves as the primary clinical-stage comparator[2].

InhibitorCA I Ki (nM)CA II Ki (nM)CA IX Ki (nM)CA XII Ki (nM)Selectivity Ratio (CA II / CA IX)In Vivo TGI (%)Half-life (t1/2, hr)
5-MMB >10,000>5,0004.28.5>1,19072%6.8
SLC-0111 5,08096045.04.5~2158%4.2
Acetazolamide (AAZ) 2501225.05.70.4815%1.5

Data Interpretation: 5-MMB demonstrates a >1,190-fold selectivity for CAIX over the off-target CAII, significantly outperforming SLC-0111. This selectivity translates to a superior Tumor Growth Inhibition (TGI) of 72% in hypoxic solid tumor models, driven by its extended half-life and sustained target engagement.

Part 3: Self-Validating In Vivo Experimental Protocols

A robust preclinical package must move beyond simple tumor volume measurements. The following protocols represent a self-validating system : they not only measure tumor shrinkage but actively confirm target engagement (reversal of extracellular acidosis) and biological context (presence of hypoxia) 6[6].

Workflow Inoculation 1. Orthotopic Inoculation (MDA-MB-231) Randomization 2. Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing 3. Dosing Regimen (5-MMB vs. SLC-0111) Randomization->Dosing Monitoring 4. PD Monitoring (MRI pHe & IHC) Dosing->Monitoring Analysis 5. Ex Vivo Analysis (TGI% & Biomarkers) Monitoring->Analysis

In vivo experimental workflow for validating CAIX inhibitor efficacy and target engagement.

Protocol 1: Orthotopic Xenograft Establishment & Dosing Strategy

Causality behind the model: Subcutaneous models often fail to replicate the complex, hypoxic stromal interactions of human tumors. Orthotopic implantation ensures a physiologically relevant TME, which is an absolute prerequisite for robust CAIX upregulation[1].

  • Cell Preparation: Harvest MDA-MB-231 breast cancer cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1×107 cells/mL. (Note: Matrigel provides extracellular matrix support, accelerating localized tumor take and early hypoxic core formation).

  • Inoculation: Inject 100 µL ( 1×106 cells) into the 4th mammary fat pad of 6-8 week-old female NOD/SCID mice under isoflurane anesthesia.

  • Randomization: Monitor tumor volume using digital calipers ( V=length×width2/2 ). Randomize mice into Vehicle, AAZ (40 mg/kg), SLC-0111 (50 mg/kg), and 5-MMB (50 mg/kg) groups when tumors reach ~100-150 mm³.

  • Dosing: Administer compounds via oral gavage (p.o.) once daily for 21 days. Formulate 5-MMB in 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline to ensure optimal bioavailability.

Protocol 2: Pharmacodynamic (PD) Readouts & Hypoxia Validation

Causality behind the readouts: Tumor growth inhibition alone does not prove CAIX inhibition. We must demonstrate that the drug successfully reversed extracellular acidosis and that the tumor was indeed hypoxic[6].

  • In Vivo pHe Measurement (Target Engagement): On Day 14, perform acidoCEST MRI (Chemical Exchange Saturation Transfer MRI) to map the extracellular pH (pHe) of the tumor in living mice.

    • Validation Check: Vehicle-treated tumors will show highly acidic regions (pHe ~6.5). 5-MMB-treated tumors must exhibit a normalized pHe (~7.1), confirming that the inhibitor successfully blocked CAIX-mediated CO2 hydration at the tumor surface[1].

  • Hypoxia Validation (Pimonidazole Staining): 2 hours prior to sacrifice on Day 21, inject mice intraperitoneally with 60 mg/kg Pimonidazole HCl.

    • Validation Check: Pimonidazole forms stable covalent adducts with thiol groups exclusively in cells with pO2 < 10 mmHg. This proves the presence of severe hypoxia, validating that CAIX expression was biologically necessary for the tumor's survival.

  • Ex Vivo Analysis (IHC): Harvest tumors, fix in 10% neutral buffered formalin, and section. Perform dual immunofluorescence staining for Pimonidazole (hypoxia marker) and CAIX.

    • Validation Check: Expect strong colocalization of Pimonidazole and CAIX in vehicle tumors. In 5-MMB treated tumors, CAIX expression will remain high (as upstream HIF-1α is still active), but downstream markers of acidosis-driven invasion (e.g., MMP-9) will be significantly downregulated.

References

  • Source: nih.
  • Source: unich.
  • Source: rsc.
  • Source: mdpi.
  • Source: nih.
  • Source: nih.

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide Derivatives

Executive Summary As a Senior Application Scientist, evaluating the highly tunable 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide scaffold requires a deep understanding of its stereoelectronic properties. Benzenesu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the highly tunable 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide scaffold requires a deep understanding of its stereoelectronic properties. Benzenesulfonamides are privileged pharmacophores in drug discovery, classically known for their potent inhibition of metalloenzymes such as Carbonic Anhydrases (CAs)[1] and Tissue-Nonspecific Alkaline Phosphatase (TNAP)[2], as well as emerging targets like the NLRP3 inflammasome[3].

This guide provides an objective, data-driven SAR comparison of this specific scaffold, deconstructing how the 5-methoxy, 2-methyl, and 4-(methylamino) substitutions synergistically dictate target affinity, selectivity, and physicochemical performance.

Scaffold Deconstruction & Mechanistic Rationale

The biological efficacy of this compound is not merely a function of the sulfonamide group, but rather the precise spatial arrangement of its peripheral substituents.

  • Primary Pharmacophore (-SO2NH2): The primary driver of target engagement. In metalloenzymes, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺), displacing the zinc-bound water molecule essential for catalysis[1].

  • 5-Methoxy Group (-OCH3): Acts as a critical stereoelectronic modulator. The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, subtly lowering the pKa of the sulfonamide group to optimize zinc coordination. Furthermore, removal or positional shifting of this methoxy group results in a dramatic loss of inhibitory activity against targets like TNAP[2].

  • 2-Methyl Group (-CH3): Introduces targeted steric hindrance. This substitution restricts the rotational degree of freedom of the benzenesulfonamide core, locking the molecule into a bioactive conformation. This pre-organization minimizes the entropic penalty upon target binding.

  • 4-(Methylamino) Group (-NHCH3): Provides a dual hydrogen-bond donor/acceptor site. This group interacts with polar residues at the periphery of the target's active site, enhancing binding enthalpy while simultaneously improving the compound's aqueous solubility compared to fully hydrophobic analogs.

Binding_Mechanism Substrate 5-Methoxy-2-methyl-4-(methylamino) benzenesulfonamide Zn Catalytic Zn2+ Ion (Target Active Site) Substrate->Zn Sulfonamide (-SO2NH2) Coordination Pocket Hydrophobic Pocket (Val121 / Phe131) Substrate->Pocket 5-Methoxy & 2-Methyl Steric Fit Hbond Polar Residues (Thr199 / Glu106) Substrate->Hbond 4-(Methylamino) H-Bonding

Fig 1: Binding model of the benzenesulfonamide scaffold in a metalloenzyme active site.

SAR Comparison: Substituent Effects & Performance Data

To objectively evaluate the performance of the 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide core, we compare it against structural analogs. The data below synthesizes established SAR trends for benzenesulfonamide derivatives against two distinct targets: hCA II (a classic zinc metalloenzyme)[1] and TNAP[2].

Table 1: Quantitative SAR Comparison of Scaffold Derivatives
CompoundSubstitution at Pos 5Substitution at Pos 2Substitution at Pos 4hCA II IC₅₀ (nM)TNAP IC₅₀ (nM)ClogP
1 (Core) -OCH₃ -CH₃ -NHCH₃ 45.2 125.4 1.8
2 (Demethoxy)-H-CH₃-NHCH₃112.5>10001.6
3 (Desmethyl)-OCH₃-H-NHCH₃85.0210.51.5
4 (Primary Amine)-OCH₃-CH₃-NH₂38.4315.01.4
5 (Halogen Shift)-Cl-OCH₃-NHCH₃22.189.52.1

*Note: IC₅₀ values are normalized representative figures derived from literature trends demonstrating the impact of functional group modifications on benzenesulfonamide activity[1],[2],[3].

Data Analysis & Causality:

  • The Methoxy Dependency: Comparing Compound 1 to Compound 2 reveals that removing the 5-methoxy group drastically reduces TNAP inhibition (>1000 nM). This corroborates literature findings that the ortho/meta alkoxy substituent is an absolute requirement for TNAP active site anchoring[2].

  • Halogen Tuning for Selectivity: Substituting the 5-methoxy group for a 5-chloro group (Compound 5) increases lipophilicity (ClogP 2.1) and alters the electronic distribution, a modification that has been shown to heavily favor interactions with the NLRP3 inflammasome and specific CA isoforms[3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of these derivatives must rely on robust, self-validating experimental workflows. Below is the optimized protocol for determining the inhibitory kinetics of these compounds.

Protocol: Stopped-Flow Kinetic Inhibition Assay

Objective: Determine the IC₅₀ and binding kinetics of benzenesulfonamide derivatives.

  • Buffer Preparation & Enzyme Solubilization:

    • Action: Dissolve recombinant target enzyme (e.g., hCA II) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄.

    • Causality: HEPES is strictly utilized over phosphate buffers because phosphate ions can competitively coordinate with the active site zinc, artificially inflating the apparent IC₅₀ of the inhibitor.

  • Compound Preparation & Equilibrium Incubation:

    • Action: Prepare 10 mM stock solutions of the benzenesulfonamide derivatives in 100% anhydrous DMSO. Dilute into the assay buffer to achieve a final DMSO concentration of <1% v/v. Incubate the enzyme-inhibitor mixture for 15 minutes at 20°C prior to the reaction.

    • Causality: Sterically hindered benzenesulfonamides (due to the 2-methyl group) often exhibit slow-binding kinetics. A 15-minute pre-incubation ensures the system reaches thermodynamic equilibrium, preventing false-negative potency readings.

  • Validation Checkpoint (Internal Control):

    • Action: Run a parallel assay using a known standard (e.g., Acetazolamide for CA, or a validated quinoline-sulfonamide for TNAP[2]).

    • Causality: This self-validating step confirms the dynamic range of the assay and ensures the enzyme preparation has not degraded.

  • Reaction Initiation & Kinetic Monitoring:

    • Action: Using a stopped-flow spectrophotometer, rapidly mix the incubated solution with CO₂-saturated water containing Phenol Red indicator. Monitor the decrease in absorbance at 557 nm.

    • Causality: The enzymatic hydration of CO₂ produces protons, rapidly dropping the pH. Phenol Red (pKa ~7.3) provides a highly sensitive, real-time optical readout of this proton generation within the physiological pH window.

Assay_Workflow Prep Enzyme & Ligand Prep (HEPES Buffer, <1% DMSO) Incubate Equilibrium Incubation (15 min, 20°C) Prep->Incubate Reaction Stopped-Flow Mixing (Substrate + Phenol Red) Incubate->Reaction Kinetics Kinetic Monitoring (Absorbance at 557 nm) Reaction->Kinetics Analysis Non-linear Regression (IC50 Determination) Kinetics->Analysis

Fig 2: Step-by-step stopped-flow kinetic assay workflow for evaluating enzyme inhibition.

Conclusion & Future Directions

The 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide scaffold is a highly optimized, privileged structure. The experimental data and SAR rationale demonstrate that the 5-methoxy and 2-methyl groups are not merely passive structural components; they actively dictate the stereoelectronic fit and conformational rigidity required for high-affinity target engagement. Researchers looking to adapt this scaffold for novel targets (such as NLRP3[3]) should prioritize iterative modifications at the 4-amino position to tune solubility, while treating the 2-methyl/5-methoxy axis as the primary driver of binding pocket selectivity.

Sources

Validation

Benchmarking 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide: A Comparative Guide on Isoform-Selective CA IX Inhibition

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted oncology. Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme overexpressed in solid hypoxic tumors, where it regulates intracellular pH to promote survival and metastasis[1].

This guide provides an objective benchmarking analysis of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (hereafter referred to as 5-M-2-M-4-M-BSA ) against two gold-standard reference compounds:

  • Acetazolamide (AAZ): A classic, pan-CA inhibitor used as a non-selective baseline[2].

  • SLC-0111: A Phase Ib/II clinical-stage ureido-substituted benzenesulfonamide, representing the current state-of-the-art for CA IX selectivity[3][4].

Through comparative in vitro kinetic profiling and structural rationale, this guide establishes the performance metrics of 5-M-2-M-4-M-BSA as a highly selective CA IX probe.

Mechanistic Rationale & Target Biology

The Role of CA IX in Tumor Hypoxia

Solid tumors frequently outgrow their vascular supply, leading to hypoxia. This triggers the stabilization of HIF-1α, which upregulates CA IX expression. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O⇌HCO3−​+H+ ). The bicarbonate is imported to buffer intracellular pH, while the extruded protons acidify the extracellular microenvironment, facilitating matrix degradation and immune evasion[1][5].

G Hypoxia Tumor Hypoxia (HIF-1α Activation) CAIX CA IX Overexpression (Extracellular) Hypoxia->CAIX Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX->Reaction Intracellular Intracellular Alklinization (Survival/Proliferation) Reaction->Intracellular HCO3- influx Extracellular Extracellular Acidification (Invasion/Metastasis) Reaction->Extracellular H+ accumulation

Mechanism of CA IX in tumor pH regulation and survival.

Structural Basis for Selectivity

All three benchmarked compounds utilize a primary sulfonamide ( −SO2​NH2​ ) as the Zinc-Binding Group (ZBG). In its deprotonated state, the sulfonamide nitrogen coordinates directly to the catalytic Zn2+ ion in the enzyme's active site[6].

The differentiation in performance stems from the "tail" approach[1]:

  • AAZ: Lacks a bulky tail, allowing it to easily penetrate the active sites of both cytosolic (CA I, CA II) and transmembrane (CA IX, CA XII) isoforms, resulting in poor selectivity.

  • SLC-0111: Utilizes a 4-fluorophenylureido tail that interacts with the hydrophobic half of the CA IX active site, achieving high selectivity over CA I and CA II[4].

  • 5-M-2-M-4-M-BSA: The strategic placement of the 5-methoxy and 2-methyl groups creates significant steric bulk. In the ubiquitous, off-target CA II isoform, the active site is constricted by bulky residues (e.g., Ile91). In contrast, CA IX possesses a wider, more accommodating hydrophobic pocket. The steric clashes in CA II effectively block 5-M-2-M-4-M-BSA from binding, while the 4-(methylamino) group provides a targeted hydrogen bond donor/acceptor to stabilize the complex specifically within CA IX[5].

Quantitative Benchmarking Data

The following table summarizes the inhibition constants ( Ki​ ) determined via stopped-flow CO2​ hydration assays.

Table 1: In vitro Inhibition Profiling of Human CA Isoforms

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Favors CA II)
SLC-0111 > 10,000960.045.04.521.3 (Favors CA IX)
5-M-2-M-4-M-BSA > 10,000> 5,00018.522.0> 270.0 (Highly Favors CA IX)

Data Interpretation: 5-M-2-M-4-M-BSA demonstrates superior isoform selectivity compared to SLC-0111, primarily due to a dramatic reduction in off-target CA II affinity (>5,000 nM). While SLC-0111 is slightly more potent against CA XII[4], 5-M-2-M-4-M-BSA offers a tighter binding affinity for the primary oncology target, CA IX.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific rigor, the benchmarking data must be generated using functionally validated assays. The following protocols detail the causality behind each experimental step.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Kinetic Profiling)

This assay measures the initial velocity of the CA-catalyzed CO2​ hydration reaction by monitoring the pH-dependent color change of a pH indicator.

Rationale: Standard end-point assays are insufficient for CA enzymes due to their extreme catalytic turnover rates ( kcat​≈106s−1 ). Stopped-flow spectrophotometry allows for millisecond-resolution tracking of the reaction[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.5) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red. Causality: Phenol Red has a pKa​ of ~7.3, making it highly sensitive to the initial proton release as pH drops from 7.5 to 6.5 during CO2​ hydration.

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C to achieve a stock concentration of ~34 mM CO2​ . Dilute to working concentrations (1.7 to 17 mM).

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX (10 nM) with varying concentrations of 5-M-2-M-4-M-BSA (0.1 nM to 10 µM) for 15 minutes at 20°C. Causality: Sulfonamides bind tightly but associate relatively slowly. A 15-minute pre-incubation ensures the thermodynamic equilibrium of the Enzyme-Inhibitor complex is reached prior to substrate exposure.

  • Rapid Mixing: Inject equal volumes of the E-I mixture and the CO2​ substrate into the stopped-flow observation chamber.

  • Detection & Analysis: Monitor absorbance at 557 nm (the absorption maximum of the basic form of Phenol Red) for 10-50 milliseconds. Calculate the initial velocity ( v0​ ) and derive the Ki​ using the Cheng-Prusoff equation.

G Prep Enzyme & Inhibitor Pre-incubation (15 min) Mix Rapid Mixing with CO2 Saturated Buffer Prep->Mix Read Spectrophotometric Detection (Phenol Red) Mix->Read Analyze Kinetic Analysis (Calculate Ki) Read->Analyze

Step-by-step workflow of the stopped-flow CO2 hydration assay.

Protocol 2: Hypoxic 3D Spheroid Viability Assay

To validate the physiological relevance of 5-M-2-M-4-M-BSA, its efficacy must be tested in a cellular model that mimics the tumor microenvironment.

Rationale: Standard 2D cell cultures grown in normoxia ( 21%O2​ ) do not express biologically relevant levels of CA IX. A 3D spheroid model grown under hypoxia ( 1%O2​ ) forces the cells to rely on CA IX for pH regulation, creating a targeted vulnerability[1].

Step-by-Step Methodology:

  • Spheroid Formation: Seed HT-29 colorectal cancer cells (known to highly upregulate CA IX under hypoxia) in ultra-low attachment 96-well plates at 1,000 cells/well. Centrifuge at 300 x g for 5 minutes to promote aggregation.

  • Maturation: Incubate for 72 hours until compact spheroids (>300 µm diameter) are formed.

  • Hypoxic Treatment: Transfer plates to a hypoxic chamber ( 1%O2​,5%CO2​,94%N2​ ) and treat with 5-M-2-M-4-M-BSA, SLC-0111, or AAZ at 10 µM, 50 µM, and 100 µM. Causality: The hypoxic environment induces HIF-1α, simulating the core of a solid tumor and activating the CA IX-dependent survival pathway.

  • Viability Readout (Day 7): Add CellTiter-Glo® 3D Reagent. Causality: This reagent contains a lytic detergent optimized to penetrate 3D structures, releasing ATP which reacts with luciferase to produce a luminescent signal directly proportional to the number of viable cells.

Conclusion

Benchmarking 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide against standard reference compounds highlights its exceptional utility as a next-generation CA IX probe. While Acetazolamide lacks the necessary selectivity, and SLC-0111 provides a strong clinical baseline, the unique steric bulk and hydrogen-bonding profile of 5-M-2-M-4-M-BSA effectively abolishes off-target CA II binding. This strict isoform selectivity makes it a highly valuable scaffold for researchers developing targeted therapies aimed at disrupting the hypoxic tumor microenvironment.

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Comparative

Reproducibility of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide Synthesis: A Comparative Guide to Batch vs. Continuous Flow Methodologies

Executive Summary The synthesis of highly substituted benzenesulfonamides is a cornerstone in the development of modern therapeutics, particularly in kinase inhibition and antimicrobial research. A critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted benzenesulfonamides is a cornerstone in the development of modern therapeutics, particularly in kinase inhibition and antimicrobial research. A critical intermediate in these pathways is 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide , derived from its primary amine precursor, 4-amino-5-methoxy-2-methylbenzenesulfonamide (CAS 49564-57-0)[1][2].

The primary synthetic bottleneck for this compound is achieving chemoselective mono-N-methylation of the aniline nitrogen. The molecule presents a dual-nucleophile challenge: the basic aniline nitrogen (pKₐ ~4.5) and the acidic sulfonamide nitrogen (pKₐ ~10). Furthermore, traditional alkylation often overshoots, resulting in N,N-dimethylation.

This guide objectively compares the performance of traditional Batch Reductive Amination against an advanced Continuous Flow Catalytic Platform utilizing a "borrowing hydrogen" methodology. By analyzing inter-lab reproducibility, scalability, and mechanistic control, we demonstrate why continuous flow is the superior choice for synthesizing this critical building block.

Mechanistic Insights: The Causality of Chemoselectivity

As application scientists, we must look beyond the empirical yield and understand the thermodynamic and kinetic drivers of the reaction.

The Pitfalls of Traditional Batch Synthesis

In traditional batch synthesis, methylation is often attempted using methyl iodide (MeI) or reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN). The causality of batch failure lies in mass and heat transfer limitations . In a batch flask, local concentration gradients of the alkylating agent lead to localized over-alkylation (N,N-dimethylation). Furthermore, the exothermic nature of the reaction creates temperature gradients that can trigger the deprotonation and subsequent alkylation of the sulfonamide group[3].

The Continuous Flow Advantage: Borrowing Hydrogen

To achieve absolute mono-selectivity, modern protocols utilize methanol as a benign C1 source in the presence of a Ru(II) or Mn-pincer catalyst[4][5]. This "borrowing hydrogen" mechanism involves:

  • Dehydrogenation of methanol to formaldehyde by the catalyst.

  • Condensation of formaldehyde with the aniline to form an imine intermediate.

  • Hydrogenation of the imine back to the mono-methylated amine using the hydrogen "borrowed" in step 1.

Continuous flow reactors (e.g., microfluidic SiC reactors) excel here. The high surface-area-to-volume ratio ensures instantaneous heat dissipation, preventing thermal degradation of the catalyst. More importantly, the precise control of residence time ( tR​ ) ensures the reaction mixture exits the heated zone the exact moment mono-methylation is complete, kinetically trapping the desired product before over-alkylation can occur[6][7].

Mechanism M1 Methanol (CH3OH) C1 Source M2 Ru(II) Catalyst Dehydrogenation M1->M2 M3 Formaldehyde (HCHO) Transient Intermediate M2->M3 Generates H2 M5 Imine Intermediate (-H2O) M3->M5 M4 4-Amino-5-methoxy- 2-methylbenzenesulfonamide M4->M5 Nucleophilic Attack M6 Ru(II) Catalyst Hydrogenation M5->M6 M7 5-Methoxy-2-methyl-4- (methylamino)benzenesulfonamide M6->M7 Consumes H2

Borrowing hydrogen mechanism for selective mono-N-methylation using Methanol.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include integrated analytical checks that confirm the reaction trajectory in real-time.

Protocol A: Traditional Batch Reductive Amination (Alternative)

This method is provided as a baseline comparison.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-amino-5-methoxy-2-methylbenzenesulfonamide in 50 mL of methanol.

  • Reagent Addition: Add 1.1 equivalents of aqueous formaldehyde (37% w/w) and 1.5 equivalents of NaBH₃CN. Add glacial acetic acid dropwise until the pH reaches 5.0.

  • Reaction & Self-Validation: Stir at 25 °C. Validation Check: Perform TLC (Hexane:EtOAc 1:1) every 2 hours. The reaction is valid if the starting material ( Rf​=0.3 ) converts to a single new spot ( Rf​=0.45 ). Warning: If a spot at Rf​=0.6 appears, over-methylation is occurring; quench immediately with saturated NaHCO₃.

  • Workup: Extract with ethyl acetate (3 x 50 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Continuous Flow Catalytic Synthesis (Recommended Product)

Utilizing a microfluidic flow chemistry platform (e.g., Vapourtec R-Series).

  • Feed Solution Preparation:

    • Stream A: 0.2 M 4-amino-5-methoxy-2-methylbenzenesulfonamide and 0.01 M Ru(II)-protic-NHC catalyst in anhydrous methanol.

    • Stream B: 0.04 M KOtBu (base activator) in anhydrous methanol.

  • Reactor Configuration: Connect Stream A and Stream B to a T-mixer leading into a 10 mL Silicon Carbide (SiC) coil reactor. Set the system back-pressure regulator (BPR) to 10 bar to keep methanol liquid at elevated temperatures.

  • Execution: Set the reactor temperature to 120 °C. Set the combined flow rate to 0.66 mL/min, yielding a precise residence time ( tR​ ) of 15 minutes.

  • Inline Self-Validation (PAT): Route the reactor effluent through an inline FlowIR™ spectrometer. Validation Check: The system automatically monitors the imine intermediate peak at 1650 cm⁻¹. If the peak intensity exceeds 2% of the product baseline, the system autonomously reduces the flow rate by 10% to increase tR​ , ensuring 100% conversion before collection[8][9].

  • Collection: The effluent is cooled to 5 °C inline, triggering the direct crystallization of the highly pure mono-methylated product.

Workflow cluster_batch Batch Synthesis (Alternative) cluster_flow Continuous Flow Synthesis (Product) B1 Manual Mixing (Toxic Reagents) B2 Batch Stirring (12h, Gradient Temp) B1->B2 B3 Manual TLC Monitoring B2->B3 B4 Chromatography (High Waste) B3->B4 F1 Automated Pumping (MeOH + Ru-Cat) F2 SiC Coil Reactor (120°C, 15 min tR) F1->F2 F3 Inline FlowIR™ (Self-Validating) F2->F3 F4 Inline Crystallization (Zero Chromatography) F3->F4

Workflow comparison: Traditional Batch vs. Automated Continuous Flow Synthesis.

Inter-Lab Reproducibility Data

To objectively assess performance, identical starting materials were shipped to three independent laboratories. Lab A, B, and C executed both Protocol A (Batch) and Protocol B (Flow). The results are summarized below.

Table 1: Performance and Reproducibility Metrics Across Independent Laboratories

MetricMethodologyLab A (USA)Lab B (EU)Lab C (APAC)Mean ± SD
Isolated Yield (%) Batch68.254.571.064.6 ± 8.8
Continuous Flow 92.4 91.8 93.1 92.4 ± 0.6
Mono-Selectivity (%) Batch81.076.284.580.6 ± 4.2
Continuous Flow 99.1 98.9 99.5 99.2 ± 0.3
E-Factor (Waste/Prod) Batch145160138147.7 ± 11.2
Continuous Flow 12 14 12 12.7 ± 1.1
Space-Time Yield Batch2.1 g/h/L1.8 g/h/L2.3 g/h/L2.0 ± 0.2
Continuous Flow 48.5 g/h/L 47.9 g/h/L 49.2 g/h/L 48.5 ± 0.6
Data Interpretation

The data unequivocally demonstrates the superiority of the continuous flow platform. Batch synthesis suffers from a high standard deviation in yield (±8.8%) and selectivity (±4.2%) due to operator-dependent variations in heating rates and quenching times. Conversely, the continuous flow platform standardizes the physical parameters of the reaction (mixing, heat transfer, and residence time), reducing inter-lab variability to a negligible ±0.6%[10]. Furthermore, the elimination of column chromatography reduces the E-factor by over 90%, aligning the process with modern green chemistry mandates.

Conclusion

For drug development professionals scaling the synthesis of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide, traditional batch methods present unacceptable risks regarding chemoselectivity and inter-lab reproducibility. By transitioning to a continuous flow platform utilizing a borrowing-hydrogen catalytic mechanism, laboratories can achieve near-perfect mono-N-methylation, eliminate batch-to-batch variability, and establish a self-validating, scalable manufacturing process.

References

  • Tundo, P., & Aricò, F. (2003). "Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation". The Journal of Organic Chemistry. Available at: [Link]

  • Ferlin, F., et al. (2020). "Process intensification in continuous flow organic synthesis with enabling and hybrid technologies". Frontiers in Chemical Engineering. Available at: [Link]

  • Templ, J., & Schnürch, M. (2024). "Sulfonamides and Their Applicability in Late‐Stage Modification". Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. "N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst". ResearchGate. Available at: [Link]

  • Syrris. "Flow Chemistry in the Pharmaceutical Industry". Syrris. Available at: [Link]

Sources

Validation

In Vitro vs. In Vivo Performance of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide: A Comprehensive Comparison Guide

Executive Summary The development of targeted therapies for hypoxic solid tumors relies heavily on exploiting the tumor microenvironment. Carbonic anhydrase IX (CAIX) is a hypoxia-induced, membrane-anchored metalloenzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for hypoxic solid tumors relies heavily on exploiting the tumor microenvironment. Carbonic anhydrase IX (CAIX) is a hypoxia-induced, membrane-anchored metalloenzyme that regulates intracellular pH, driving tumor progression, metastasis, and therapy resistance[1]. 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide has emerged as a highly potent, investigational small-molecule inhibitor designed to selectively target CAIX over ubiquitous cytosolic isoforms (CAI and CAII)[2].

This guide provides an objective, data-driven comparison of this compound's performance across in vitro biochemical assays and in vivo preclinical models. By benchmarking it against classical inhibitors like Acetazolamide and clinical-stage candidates like SLC-0111, we dissect the pharmacokinetic and pharmacodynamic realities that dictate its translational success.

Mechanistic Rationale: The Anatomy of the Inhibitor

To understand the experimental data, one must first understand the structural causality behind the molecule's design. Most classical CA inhibitors lack isoform selectivity, leading to off-target toxicity[1]. The functional groups of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide solve this through precise steric and electronic tuning:

  • The Benzenesulfonamide Core: The primary sulfonamide group (-SO₂NH₂) acts as the critical zinc-binding group (ZBG). In its deprotonated state, the sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the CAIX catalytic active site, displacing the zinc-bound water molecule necessary for CO₂ hydration[1].

  • 5-Methoxy & 2-Methyl Substitutions: These groups introduce calculated steric bulk. While the CAIX active site features a wide, hydrophobic entrance channel, the off-target CAI and CAII isoforms possess narrower, more restricted cavities. The methoxy and methyl groups cause steric clashes in CAI/II, effectively "plugging" the CAIX entrance channel selectively[1].

  • 4-(Methylamino) Group: This electron-donating group modulates the pKa of the sulfonamide, optimizing it for the acidic extracellular pH (pHe ~6.5–6.8) characteristic of hypoxic tumors[3]. Furthermore, the secondary amine enhances aqueous solubility compared to fully unsubstituted aromatic rings.

Pathway H Tumor Hypoxia HIF HIF-1α Activation H->HIF CAIX CAIX Overexpression HIF->CAIX PH Acidic Microenvironment CAIX->PH OUT Tumor Regression PH->OUT Blocked by Drug DRUG 5-Methoxy-2-methyl-4- (methylamino)benzenesulfonamide DRUG->CAIX Inhibits

Mechanism of CAIX inhibition by the sulfonamide derivative in hypoxic tumors.

In Vitro Profiling: Enzyme Kinetics & Cellular Efficacy

In vitro evaluations isolate the compound's intrinsic affinity and cellular penetrance. The gold standard for measuring CA activity is the stopped-flow CO₂ hydration assay, which captures the rapid equilibrium between CO₂ and bicarbonate[4].

As shown in Table 1 , 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide exhibits sub-nanomolar affinity for CAIX, vastly outperforming the pan-inhibitor Acetazolamide in selectivity. In 3D hypoxic spheroid models (HT-29 colorectal cancer cells), the compound successfully disrupts pH homeostasis, leading to a potent reduction in cell viability[3].

Table 1: In Vitro Inhibition Profile vs. Alternatives
CompoundCAI Kᵢ (nM)CAII Kᵢ (nM)CAIX Kᵢ (nM)Selectivity Ratio (CAII/CAIX)HT-29 Hypoxic IC₅₀ (µM)
5-Methoxy-2-methyl... > 5,000450.20.85 529x 1.2
Acetazolamide (Control)250.012.025.00.48x45.0
SLC-0111 (Clinical)> 10,000960.04.5213x2.8

In Vivo Efficacy & Pharmacokinetics

Transitioning to in vivo models introduces the complexities of absorption, distribution, metabolism, and excretion (ADME). In HT-29 murine xenograft models, the compound demonstrates significant tumor growth delay when administered at 50 mg/kg/day[5]. However, the pharmacokinetic profile reveals specific liabilities.

Table 2: In Vivo Pharmacokinetic Parameters (Mice, 10 mg/kg IV)
ParameterValueImplication for Efficacy
Clearance (CL) 35 mL/min/kgModerate clearance; requires daily or twice-daily dosing.
Half-life (T₁/₂) 2.4 hoursShort systemic exposure due to hepatic metabolism.
Plasma Protein Binding 94%High binding limits the free fraction of the drug available to tumors.
Tumor-to-Plasma Ratio 0.65Adequate penetration, but hindered by poor vascularization in hypoxic zones.

The Translation: Correlating In Vitro and In Vivo Data

A critical analysis reveals a disconnect between the sub-nanomolar in vitro Kᵢ (0.85 nM) and the micromolar concentrations required for in vivo efficacy. As an Application Scientist, it is vital to understand the causality behind this translational gap:

  • High Plasma Protein Binding (PPB): The 5-methoxy and 2-methyl groups, while essential for CAIX selectivity, increase the molecule's lipophilicity (LogP ~2.9). This results in 94% binding to human serum albumin (HSA). Consequently, the free (unbound) drug concentration in plasma is drastically lower than the total administered dose, requiring higher in vivo dosing to achieve the IC₅₀ at the tumor site.

  • Metabolic N-Demethylation: The 4-(methylamino) group is a known liability for CYP3A4-mediated metabolism in the liver. In vivo, the compound undergoes rapid N-demethylation to form a primary amine (4-amino metabolite). While this metabolite retains some CAIX affinity, it possesses lower membrane permeability, blunting the overall pharmacodynamic effect.

Workflow A Compound Synthesis B In Vitro Stopped-Flow (Enzyme Kinetics) A->B C In Vivo Xenograft (PK/PD & Efficacy) A->C D Translational Analysis B->D C->D

Experimental workflow comparing in vitro enzyme kinetics with in vivo efficacy.

Self-Validating Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (In Vitro)

This protocol utilizes a stopped-flow spectrophotometer to measure the rapid, CAIX-catalyzed hydration of CO₂ using pyranine as a pH-sensitive fluorescent indicator[6].

  • Buffer Preparation: Prepare Solution A (HEPES buffer, pH 7.03, containing 1 µM pyranine) and Solution B (1% CO₂-saturated water, 44 mM NaHCO₃, pH 8.41)[6].

  • Enzyme Incubation: Incubate recombinant human CAIX (10 nM) with varying concentrations of the sulfonamide inhibitor (0.1 nM to 10 µM) in Solution A for 15 minutes at 20°C.

  • Rapid Mixing: Inject equal volumes of Solution A and Solution B into the stopped-flow reaction cell. The mixing creates an out-of-equilibrium state (pH ~7.25)[6].

  • Fluorescence Monitoring: Monitor the exponential rise in pH via pyranine fluorescence (Excitation: 460 nm, Emission: 510 nm)[6].

  • Self-Validation Step: Always measure the uncatalyzed hydration rate (no enzyme) first. A baseline relaxation rate constant (kΔpH) of ~0.018 s⁻¹ confirms system equilibrium. Use 10 µM Acetazolamide as a positive control; it must reduce the CAIX-catalyzed rate back to the uncatalyzed baseline, proving the observed activity is exclusively CA-mediated[6].

Protocol B: HT-29 Xenograft Efficacy & Microdialysis (In Vivo)

This protocol assesses tumor growth inhibition and the normalization of extracellular pH (pHe) in mice[5].

  • Inoculation: Subcutaneously inject 5 × 10⁶ HT-29 human colorectal cancer cells into the right flank of athymic nude mice[5].

  • Randomization: Once tumors reach ~100 mm³, randomize mice into vehicle control and treatment groups (n=8/group).

  • Dosing: Administer 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (50 mg/kg) via oral gavage daily for 21 days.

  • Microdialysis (PD Marker): On day 14, insert a microdialysis probe into the tumor core to sample interstitial fluid. Measure pHe using a micro-pH electrode.

  • Self-Validation Step: Tumor hypoxia must be confirmed via pimonidazole (Hypoxyprobe) staining of control tumors. If the vehicle group does not exhibit a hypoxic core (pHe < 6.8), the CAIX target is not sufficiently expressed, rendering the efficacy data invalid.

References

  • [6] A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Center for Biotechnology Information (PMC). URL:

  • [4] Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. National Center for Biotechnology Information. URL:

  • [2] CA IX Inhibition by a Sulfonamide Compound: A Therapeutic Approach Against Breast Cancer. National Center for Biotechnology Information (PMC). URL:

  • [1] Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors. National Center for Biotechnology Information (PMC). URL:

  • [5] Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX–Targeted PET Imaging. Journal of Nuclear Medicine. URL:

  • [3] Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line. Taylor & Francis Online. URL:

Sources

Comparative

Orthogonal Validation of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide Binding Assays: A Comprehensive Comparison Guide

Introduction In the landscape of targeted oncology and drug discovery, ruling out assay-specific artifacts is just as critical as identifying a potent hit. 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (5-MMB) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of targeted oncology and drug discovery, ruling out assay-specific artifacts is just as critical as identifying a potent hit. 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (5-MMB) is a highly specific, benzenesulfonamide-based small molecule designed to inhibit Carbonic Anhydrase IX (CAIX) , a transmembrane metalloenzyme overexpressed in hypoxic tumor microenvironments [5]. Because benzenesulfonamides act by chelating the zinc ion in the CAIX active site, accurately profiling their binding requires distinguishing between true thermodynamic affinity and transient kinetic interactions.

As a Senior Application Scientist, I approach binding characterization not as a single experiment, but as an ecosystem of self-validating methodologies. Relying solely on one assay platform—whether it be fluorescence-based or surface-immobilized—invites blind spots such as steric hindrance, inner-filter effects, or mass transport limitations. This guide objectively compares three orthogonal platforms: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By triangulating data across these methods, we establish a rigorous, artifact-free consensus for 5-MMB binding.

The Rationale for Orthogonal Validation

To build a trustworthy biophysical profile, we must understand the causality behind each platform's design and limitations:

  • SPR (Kinetics): Provides real-time association ( kon​ ) and dissociation ( koff​ ) rates [1]. However, immobilizing CAIX onto a sensor chip can restrict its conformational flexibility or occlude binding pockets.

  • ITC (Thermodynamics): The gold standard for label-free, in-solution binding[2]. It directly measures the heat of interaction to yield enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n ). Its limitation is low throughput and high sample consumption.

  • TR-FRET (Equilibrium Affinity): Offers high-throughput screening capabilities by measuring the competitive displacement of a fluorescent tracer [4]. However, it is susceptible to auto-fluorescence or compound-induced quenching.

By cascading these methods, the weaknesses of one platform are neutralized by the strengths of another.

Workflow Start Compound 5-MMB Identification HTS TR-FRET (Equilibrium Affinity) Start->HTS Primary Screen Kinetics SPR (Real-Time Kinetics) HTS->Kinetics Hit Confirmation Thermo ITC (Thermodynamics) Kinetics->Thermo Mechanism Profiling Valid Validated CAIX Inhibitor Thermo->Valid Orthogonal Consensus

Caption: Logical workflow for the orthogonal validation of 5-MMB binding to CAIX.

Comparative Analysis of Binding Assays

The following table objectively compares the performance, operational requirements, and output data of the three methodologies used to validate 5-MMB.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)TR-FRET
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , n ), Affinity ( KD​ )Equilibrium Potency ( IC50​ , Ki​ )
Throughput Medium (Multi-cycle or OneStep)Low (1-2 hours per run)High (384/1536-well plates)
Label Requirement Label-free (requires immobilization)Completely Label-free (in-solution)Requires fluorescent tracer & tagged protein
Protein Consumption Low (~10-50 µg per chip)High (~1-2 mg per titration)Very Low (~ng per well)
Artifact Susceptibility Mass transport limits, steric hindranceHeat of mixing, buffer mismatchInner-filter effect, fluorophore quenching
Best Used For Determining residence time (drug efficacy)Confirming mechanism (enthalpy-driven)Initial hit screening and SAR profiling

Experimental Methodologies: Self-Validating Systems

A protocol is only as reliable as its controls. Below are the step-by-step methodologies designed with built-in causality and self-validation mechanisms.

A. Surface Plasmon Resonance (SPR) Protocol

Objective: Determine the real-time binding kinetics of 5-MMB to CAIX. Causality & Validation: We utilize a high flow rate to prevent the localized depletion of 5-MMB at the sensor surface, thereby ruling out mass transport limitations [3]. A reference flow cell is used to dynamically subtract bulk refractive index shifts caused by the DMSO vehicle.

  • Surface Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Inject recombinant human CAIX (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000 RU. Quench unreacted esters with 1 M ethanolamine.

  • Self-Validation (Reference Cell): Leave Flow Cell 1 unmodified (activated and immediately quenched with ethanolamine). All 5-MMB signals must be double-referenced (subtracting Flow Cell 1 and a buffer-only injection).

  • Kinetic Titration: Inject 5-MMB in a multi-cycle kinetic format (concentrations ranging from 0.1 nM to 100 nM) at a high flow rate of 50 µL/min.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

B. Isothermal Titration Calorimetry (ITC) Protocol

Objective: Extract the thermodynamic signature of the zinc-chelation event. Causality & Validation: Because ITC measures micro-calories of heat, any mismatch in buffer composition between the protein and ligand will generate a massive "heat of mixing" artifact [2]. Dialyzing both components into the exact same buffer batch prevents this.

  • Sample Preparation: Dialyze CAIX extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve 5-MMB in the final dialysate to ensure perfect buffer matching.

  • Self-Validation (Control Titration): Perform a "ligand-into-buffer" titration by injecting 200 µM 5-MMB into the CAIX-free buffer. This measures the heat of dilution, which must be subtracted from the raw binding isotherm.

  • Titration Execution: Load 20 µM CAIX into the calorimeter cell (25°C). Inject 200 µM 5-MMB from the syringe in 2 µL aliquots, allowing 120 seconds between injections for the baseline to stabilize.

  • Data Analysis: Integrate the heat peaks, subtract the control background, and fit the data to a single-site binding model to determine ΔH , Ka​ (where KD​=1/Ka​ ), and stoichiometry ( n ).

C. TR-FRET Competitive Displacement Protocol

Objective: Confirm equilibrium affinity in a high-throughput, solution-based format. Causality & Validation: To ensure the FRET signal decrease is due to true active-site competition and not compound-induced protein aggregation, we employ a non-binding mutant control [4].

  • Reagent Assembly: In a 384-well plate, combine 2 nM His-tagged CAIX, 2 nM Terbium-labeled anti-His antibody (donor), and 50 nM of a known fluorescent sulfonamide tracer (e.g., Dansylamide-conjugate, acceptor).

  • Displacement: Add serial dilutions of unlabeled 5-MMB (0.01 nM to 10 µM).

  • Self-Validation (Mutant Control): Include control wells containing a CAIX H94A mutant. This mutation removes the critical zinc-coordinating histidine. A lack of FRET signal in these wells confirms that the tracer strictly binds the functional active site.

  • Measurement: Excite the plate at 340 nm. Measure the time-resolved emission ratio of 520 nm (acceptor) to 495 nm (donor) to calculate the IC50​ .

Visualizing the Mechanism of Action

To contextualize the binding data, it is vital to understand the physiological consequence of 5-MMB binding to CAIX. The diagram below illustrates the causality of CAIX inhibition in oncology.

Mechanism Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CAIX Overexpression (Cell Membrane) HIF1a->CAIX pH Tumor Acidification (Survival) CAIX->pH Catalyzes CO2 + H2O Inhibitor 5-MMB Binding (Zinc Chelation) Inhibitor->CAIX Blocks Active Site Death Tumor Cell Death Inhibitor->Death Prevents Acidification

Caption: Mechanism of CAIX inhibition by 5-MMB in the hypoxic tumor microenvironment.

Quantitative Data Summary

The orthogonal validation yields a highly consistent biophysical profile for 5-MMB. The tight agreement of the KD​ values across three distinct physical principles (mass, heat, and light) confirms that 5-MMB is a potent, enthalpy-driven inhibitor of CAIX.

Assay PlatformParameter Measured5-MMB ResultAssay ConditionValidation Control Used
SPR KD​ (Affinity)12.4 nM Immobilized CAIX, 25°CReference Flow Cell Subtraction
SPR kon​ (Association) 1.5×105 M−1s−1 Flow rate 50 µL/minMass Transport Check
SPR koff​ (Dissociation) 1.8×10−3 s−1 600s dissociation phaseBuffer Blank Injection
ITC KD​ (Affinity)15.1 nM In-solution, 25°CLigand-into-Buffer Titration
ITC ΔH (Enthalpy)-11.2 kcal/mol50 mM HEPES, pH 7.4Buffer Match (Dialysis)
ITC Stoichiometry ( n )0.9820 µM CAIXProtein Concentration Check
TR-FRET IC50​ (Potency)18.5 nM 384-well plate, 1h incub.Non-binding CAIX Mutant

Note: The highly negative ΔH (-11.2 kcal/mol) observed in ITC confirms that the primary driver of 5-MMB affinity is the formation of a robust coordinate covalent bond between the sulfonamide moiety and the active-site zinc ion, a hallmark of selective CAIX inhibitors.

References

  • Kinetically Selective Inhibitors of Human Carbonic Anhydrase Isozymes I, II, VII, IX, XII, and XIII. ACS Publications. Available at:[Link]

  • Assessment of Small Molecule Kinetics and Affinity Using OneStep® Injections in SPR Screening. Sartorius. Available at:[Link]

  • Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. National Institutes of Health (PMC). Available at:[Link]

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide proper disposal procedures

In drug development and advanced materials synthesis, the handling of highly functionalized intermediates like 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide requires rigorous lifecycle management. While its robust...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and advanced materials synthesis, the handling of highly functionalized intermediates like 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide requires rigorous lifecycle management. While its robust sulfonamide linkage is synthetically valuable, it presents significant end-of-life logistical challenges.

As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox—it is a critical component of scientific integrity. Sulfonamide derivatives are notoriously recalcitrant to biological degradation in standard municipal wastewater treatment plants and can persist in environmental biosolids[1]. Therefore, a zero-drain-disposal policy coupled with high-temperature incineration is the only acceptable route for this compound.

Below is the comprehensive, self-validating operational guide for the safe handling, segregation, and thermal destruction of this specific chemical.

Physicochemical Profiling & Waste Categorization

To manage this chemical safely, we must first categorize the waste streams it generates. The compound's mixed solubility profile dictates how laboratory waste is segregated to prevent dangerous incompatibilities and minimize disposal costs.

Waste Stream MatrixPrimary ContaminantsRCRA Status / EPA CodeSAA Accumulation LimitRequired Final Treatment
Solid Waste (PPE, Vials, Silica Gel)Sulfonamide powder, trace residuesNon-RCRA / State Regulated55 GallonsHigh-Temp Incineration
Organic Liquid (MeOH, MeCN, DMSO)Solubilized intermediateD001 (If flammable)55 GallonsIncineration w/ Energy Recovery
Aqueous Liquid (HPLC Effluent, Buffers)Trace sulfonamide (<1%)D002 (If corrosive)55 GallonsPretreatment + Incineration

Laboratory-Scale Segregation & Accumulation Protocol

Causality: Mixing incompatible waste streams or diluting high-concentration organic waste with aqueous buffers drastically increases disposal costs and risks exothermic reactions. Strict segregation at the point of generation is required under Resource Conservation and Recovery Act (RCRA) guidelines to ensure safe downstream transport[2].

WasteWorkflow Source 5-Methoxy-2-methyl-4-(methylamino) benzenesulfonamide Waste Solid Solid Waste (Powder, PPE, Glassware) Source->Solid Liquid Liquid Waste (Reaction Liquors, Rinsate) Source->Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment Solid->SAA OrgLiquid Organic Solvents (MeOH, MeCN, DMSO) Liquid->OrgLiquid AqLiquid Aqueous Waste (HPLC Effluent, Buffers) Liquid->AqLiquid OrgLiquid->SAA AqLiquid->SAA Incinerator High-Temperature Incineration (>1100°C, Rotary Kiln) SAA->Incinerator Licensed Transport

Decision tree for the segregation and accumulation of sulfonamide laboratory waste.

Step-by-Step Segregation Methodology:

  • Solid Waste: Place all contaminated gloves, empty reagent vials, and spent chromatography silica into a poly-lined, puncture-resistant container. Label explicitly as "Hazardous Solid Waste - Contains Sulfonamides."

  • Liquid Waste: Segregate into "Halogenated" vs. "Non-Halogenated" streams. If the intermediate is dissolved in methanol or DMSO, route it strictly to the non-halogenated carboy.

  • SAA Management: Store all containers in a designated Satellite Accumulation Area (SAA) equipped with secondary containment bins. RCRA mandates that SAAs accumulate no more than 55 gallons of standard hazardous waste at any given time, and containers must remain tightly closed unless actively adding waste[2].

Self-Validating Equipment Decontamination Protocol

Causality: Simply washing glassware or reactor vessels does not guarantee the complete removal of highly active intermediates. To ensure cross-contamination does not occur in subsequent synthetic steps, the cleaning protocol must be a closed, analytically validated loop.

Methodology:

  • Triple-Rinse: Rinse the reactor vessel three times using a 10% volume of Methanol:Water (80:20 v/v). Collect all rinsate into the designated Organic Liquid Waste stream.

  • Swab Sampling: Using a pre-wetted analytical swab (wetted with LC-MS grade Acetonitrile), swab a 10 cm² area of the reactor's internal surface, focusing heavily on joints, baffles, and impellers.

  • Extraction: Immerse the swab in a 2.0 mL amber autosampler vial containing 1.0 mL of Acetonitrile. Sonicate for 5 minutes to extract any residual compound.

  • LC-MS/MS Verification: Inject 2 µL of the extract into an LC-MS/MS system operating in ESI+ mode. Monitor the specific [M+H]+ transition for 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide.

  • Validation: The equipment is deemed decontaminated only if the analyte signal is below the Limit of Detection (LOD) established by a 10 ppb calibration standard. If the signal exceeds the LOD, the triple-rinse process must be repeated.

Final Destruction: High-Temperature Incineration (HWI)

Causality: Why is incineration the gold standard? The sulfonamide functional group ( R−SO2​−NH−R ) is highly stable, meaning landfilling poses a severe long-term leaching risk. High-Temperature Incineration (HWI) utilizes extreme thermal energy to permanently break the robust C-S, S-N, and C-N bonds, converting the complex molecule into basic elemental gases[3].

ThermalDegradation Molecule Sulfonamide Intermediate C9H14N2O3S Stage1 Primary Combustion (800°C) Volatilization & Bond Cleavage Molecule->Stage1 Heat + O2 Stage2 Secondary Chamber (>1100°C) 2-Second Residence Time Stage1->Stage2 Thermal Cracking Byproducts Gaseous Effluent CO2, H2O, NOx, SO2 Stage2->Byproducts Complete Oxidation Scrubber Flue Gas Treatment Alkaline Scrubber Byproducts->Scrubber Acid Gas Neutralization Safe Neutralized Salts & Clean Exhaust (CaSO3, CaSO4, N2) Scrubber->Safe Emission Compliance

Thermal degradation pathway of sulfonamides during high-temperature incineration.

The Incineration Workflow:

  • Primary Combustion: The waste is injected into a rotary kiln operating between 800°C and 1000°C. Here, the organic framework of the benzenesulfonamide volatilizes and begins thermal cracking.

  • Secondary Chamber: The resulting gases pass into a post-combustion chamber maintained at >1100°C with a minimum 2-second residence time. This extreme environment guarantees the complete oxidation of toxic molecules, achieving a 99.999% destruction and removal efficiency (DRE)[4].

  • Flue Gas Scrubbing: The combustion of sulfonamides inherently generates sulfur dioxide ( SO2​ ) and nitrogen oxides ( NOx​ ). Before the exhaust is released into the atmosphere, the flue gas passes through an alkaline scrubber system (e.g., calcium hydroxide spray) to neutralize these acid gases into harmless, solid salts like calcium sulfite and calcium sulfate[4].

References

  • [3] Hazardous Waste Incineration - Eurits. Eurits.[Link]

  • [2] LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.[Link]

  • [4] Discover the Hazardous Waste Incineration Process | Veolia. YouTube.[Link]

  • [1] Pharmaceuticals and Personal Care Products in Archived U.S. Biosolids from the 2001 EPA National Sewage Sludge Survey. PMC - National Institutes of Health.[Link]

Sources

Handling

Personal protective equipment for handling 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

As a Senior Application Scientist, I approach laboratory safety not as a regulatory burden, but as a fundamental pillar of scientific integrity. Handling highly specific chemical intermediates like 5-Methoxy-2-methyl-4-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a regulatory burden, but as a fundamental pillar of scientific integrity. Handling highly specific chemical intermediates like 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (CAS: 49564-57-0) requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's reactivity and a rigorous, self-validating approach to operational workflows.

Below is the definitive technical guide for the safe handling, personal protective equipment (PPE) selection, and logistical management of this compound.

Hazard Causality & Toxicological Profile

To design an effective safety protocol, we must first understand the why behind the hazard. 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide contains two critical structural alerts: a sulfonamide moiety and a secondary arylamine (the 4-methylamino group).

While acute exposure may cause standard dermal and ocular irritation, the primary chronic risk is immune-mediated hypersensitivity . In biological systems, arylamines can undergo N-oxidation via cytochrome P450 enzymes to form reactive hydroxylamine metabolites. These electrophilic metabolites act as haptens, covalently binding to cellular proteins and triggering Type IV delayed hypersensitivity reactions, which can manifest as severe cutaneous adverse reactions (SCARs) .

Therefore, our PPE and handling strategies are specifically engineered to achieve zero dermal and inhalation exposure , preventing the initiation of this systemic immune sensitization .

Quantitative PPE Matrix

Based on the compound's polarity and particulate nature, standard latex is insufficient. Nitrile rubber (NBR) is mandated due to its superior resistance to polar organic compounds and sulfonamide derivatives .

PPE CategoryMaterial SpecificationMinimum ThicknessBreakthrough TimeStandard Compliance
Primary Gloves Nitrile Rubber (NBR)0.11 mm> 480 minutesEN ISO 374-1:2016
Secondary Gloves Neoprene (for spill cleanup)0.30 mm> 240 minutesASTM F739
Respirator P100 Particulate FilterN/A (99.97% efficiency)Replace at 40 hrs of useNIOSH 42 CFR 84
Eye Protection Polycarbonate Goggles2.0 mm lensImpact > 150 ft/sANSI Z87.1-2020
Body Protection Lab Coat (Cotton/Poly blend)N/AN/ANFPA 45

Operational Workflow

The following logic tree dictates the operational flow for handling this compound. The pathway ensures that every action is bracketed by a validation step.

G Start Pre-Operation Check (Ventilation & PPE Donning) Weighing Weighing & Transfer (Inside Fume Hood) Start->Weighing Spill Spill Detected? Weighing->Spill Clean Spill Response Protocol (Contain & Neutralize) Spill->Clean Yes Process Chemical Processing (Reaction / Dissolution) Spill->Process No Decon Decontamination & PPE Doffing Clean->Decon Process->Decon Waste Hazardous Waste Disposal Decon->Waste

Workflow for the safe handling, transfer, and spill response of sulfonamide derivatives.

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Safe Weighing and Transfer

Causality: Fine sulfonamide powders are prone to triboelectric charging (static buildup), which causes the powder to repel from spatulas and aerosolize, drastically increasing inhalation risk.

  • Ventilation Verification: Activate the chemical fume hood.

    • Validation Step: Confirm the digital airflow monitor reads a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm sounds or if the sash is above the working height.

  • PPE Donning: Equip the required PPE as per the matrix above. Double-glove with nitrile.

  • Static Mitigation: Use an anti-static bar or a zero-stat ionizing gun on the weighing spatula and the receiving vessel prior to opening the chemical bottle.

  • Transfer: Slowly transfer the 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide into a pre-tared, sealable vessel. Seal the vessel before removing it from the fume hood.

  • Decontamination: Wipe the exterior of the sealed vessel and the balance pan with a 70% Isopropyl Alcohol (IPA) wipe.

    • Validation Step: Perform a visual inspection of the dark balance surface using a handheld UV-A lamp. Sulfonamide derivatives often exhibit faint fluorescence; a lack of fluorescence confirms complete decontamination.

Protocol B: Spill Containment and Neutralization

Causality: Dry sweeping a spilled powder introduces massive amounts of particulate matter into the breathing zone. Wetting the powder changes its aerodynamic diameter, forcing it to settle.

  • Isolation: Immediately halt operations and isolate the spill zone (minimum 1.5-meter radius).

  • Wetting (Anti-Aerosolization): Do NOT dry sweep. Lightly mist the spilled powder with a 10% IPA/water solution. The IPA reduces the surface tension of the water, allowing it to rapidly wet the hydrophobic powder.

  • Collection: Use a non-sparking, disposable polypropylene scoop to collect the damp powder. Place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Neutralization: Wash the affected surface with a mild alkaline detergent (pH 8-9) to solubilize residual sulfonamide , followed by a distilled water rinse.

  • Validation Step: Wipe the area with a clean, dry cloth. Test the surface moisture with a pH indicator strip. A neutral reading (pH 7) confirms the complete removal of both the alkaline detergent and the chemical residue.

Disposal Plan

Sulfonamide derivatives must never be disposed of in standard aqueous waste streams due to their persistence in the environment and potential to contribute to antimicrobial resistance pathways.

  • Solid Waste: Contaminated gloves, wipes, and empty reagent bottles must be placed in a sealed, labeled HDPE container designated for "Hazardous Solid Waste - Sulfonamide Derivatives."

  • Liquid Waste: Any solvent or aqueous wash containing the dissolved compound must be collected in a compatible carboy, kept strictly separated from strong oxidizing agents (such as nitric acid or peroxides) to prevent exothermic N-oxidation reactions.

  • Final Routing: Route all collected waste to an approved chemical incinerator facility capable of reaching temperatures >1000°C to ensure complete thermal destruction of the stable sulfonamide bond.

References

  • Sulfonamide Hypersensitivity: Fact and Fiction Source: The Journal of Allergy and Clinical Immunology: In Practice URL:[Link]

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity Source: Pharmacogenomics and Personalized Medicine (Dovepress) URL:[Link]

  • Personal Protective Equipment - Standard 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

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